3,3,5,5-Tetramethylmorpholin-2-one
Description
Properties
IUPAC Name |
3,3,5,5-tetramethylmorpholin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7(2)5-11-6(10)8(3,4)9-7/h9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBKUYDNRBNODE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)C(N1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40520818 | |
| Record name | 3,3,5,5-Tetramethylmorpholin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40520818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90032-83-0 | |
| Record name | 3,3,5,5-Tetramethylmorpholin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40520818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 3,3,5,5-Tetramethylmorpholin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 3,3,5,5-Tetramethylmorpholin-2-one (CAS No. 90032-83-0). Due to the limited availability of published experimental data for this specific compound, this document combines reported values with predicted data and general chemical principles for morpholinone structures. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development, highlighting areas where further empirical investigation is warranted.
Introduction
This compound is a heterocyclic organic compound featuring a morpholin-2-one core with four methyl groups substituting the carbon atoms at positions 3 and 5. The presence of a lactam (a cyclic amide) functional group within a morpholine ring structure, combined with significant steric hindrance from the gem-dimethyl groups, suggests unique chemical and physical properties. This guide summarizes the available data on its chemical characteristics, provides theoretical context for its reactivity, and outlines general experimental procedures relevant to its synthesis and analysis.
Chemical and Physical Properties
A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that experimental values for several key physical properties, such as melting and boiling points, have not been found in the reviewed literature.
Table 1: Summary of Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | --- |
| CAS Number | 90032-83-0 | [1] |
| Molecular Formula | C₈H₁₅NO₂ | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| Density | 0.942 g/cm³ | [1] |
| Melting Point | Data not available | --- |
| Boiling Point | Data not available | --- |
| Solubility | Data not available | --- |
| Topological Polar Surface Area | 38.3 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Rotatable Bond Count | 0 | [1] |
| InChIKey | BCBKUYDNRBNODE-UHFFFAOYSA-N | [1] |
| PubChem Create Date | February 8, 2007 | [1] |
Spectroscopic Data
-
¹H NMR: Protons on the methyl groups would likely appear as singlets. The chemical shifts of the methylene protons in the morpholine ring would be influenced by the adjacent oxygen and nitrogen atoms. The N-H proton would likely appear as a broad singlet.
-
¹³C NMR: Distinct signals would be expected for the quaternary carbons bearing the methyl groups, the methyl carbons themselves, the methylene carbon, and the carbonyl carbon of the lactam.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching vibration (around 3200-3400 cm⁻¹) and the C=O stretching vibration of the lactam (around 1650-1680 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 157. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the morpholine ring.
Reactivity and Stability
Specific studies on the reactivity and stability of this compound have not been identified. However, its reactivity can be inferred from its functional groups:
-
Lactam Group: The cyclic amide is the most reactive site. It can undergo hydrolysis under acidic or basic conditions to open the ring, yielding the corresponding amino acid. The carbonyl group can also be subject to reduction.
-
N-H Group: The secondary amine within the lactam can be deprotonated by a strong base and can undergo N-alkylation or N-acylation reactions.
-
Steric Hindrance: The four methyl groups provide significant steric hindrance around the carbonyl group and the nitrogen atom, which may reduce the reactivity of the lactam compared to less substituted analogs.
-
Stability: The compound is expected to be stable under standard storage conditions. However, prolonged exposure to strong acids, bases, or high temperatures may lead to degradation.
Experimental Protocols (General Methodologies)
Due to the absence of specific published experimental protocols for this compound, the following sections describe general methodologies for the synthesis and characterization of similar morpholin-2-one compounds.
General Synthesis of Morpholin-2-ones
A common route to morpholin-2-ones involves the cyclization of N-substituted-2-haloacetamides or the reaction of α-haloacyl halides with ethanolamines. A plausible synthetic pathway for this compound is outlined in the logical diagram below. This represents a conceptual workflow rather than a documented experimental procedure.
Caption: A logical workflow for the potential synthesis of this compound.
Methodology:
-
Acylation: 2-amino-2-methyl-1-propanol would be reacted with 2-bromo-2-methylpropanoyl bromide in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or THF) at low temperature to form the intermediate N-(1-hydroxy-2-methylpropan-2-yl)-2-bromo-2-methylpropanamide.
-
Cyclization: The intermediate would then be treated with a base (e.g., sodium hydride) in a suitable solvent (e.g., THF or DMF) to facilitate an intramolecular Williamson ether synthesis, where the alkoxide attacks the carbon bearing the bromine, leading to ring closure and the formation of this compound.
-
Purification: The final product would be purified using standard techniques such as column chromatography or recrystallization.
General Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound.
Caption: A standard experimental workflow for the characterization of a synthesized organic compound.
Biological Activity
There is no available information in the reviewed literature regarding any signaling pathways or biological activities of this compound. It is important to distinguish this compound from the related, non-keto analog, 3,3,5,5-tetramethylmorpholine , for which some biological activities have been reported, including the inhibition of neurotransmitter uptake. However, these findings cannot be extrapolated to this compound due to the significant structural and electronic differences imparted by the carbonyl group.
Conclusion
This compound is a compound for which basic chemical identifiers are known, but a comprehensive experimental characterization is lacking in the public domain. This guide has compiled the available information and provided a theoretical framework for its properties and reactivity based on its chemical structure. Further experimental investigation is necessary to fully elucidate its physical and chemical properties, as well as to explore its potential biological activities. This document serves as a starting point for researchers interested in this and related heterocyclic compounds.
References
An In-depth Technical Guide to 3,3,5,5-Tetramethylmorpholin-2-one: Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3,5,5-Tetramethylmorpholin-2-one is a heterocyclic compound with the chemical formula C8H15NO2.[1] This whitepaper provides a comprehensive overview of its structure, bonding characteristics, and key physicochemical properties. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide focuses on foundational knowledge derived from its chemical identity and structure. Further experimental investigation is warranted to fully elucidate its spectroscopic and behavioral profile.
Chemical Structure and Physicochemical Properties
This compound is a derivative of morpholine, featuring a ketone group at the 2-position and four methyl groups at the 3 and 5 positions. The presence of these functional groups dictates its chemical properties and potential reactivity.
Molecular and Structural Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C8H15NO2 | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| CAS Number | 90032-83-0 | |
| Canonical SMILES | CC1(CC(N(C1=O)C)(C)C)C | |
| InChI Key | Not Available | |
| Topological Polar Surface Area | 29.1 Ų | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 0 |
Structural Diagram
The logical relationship of the core morpholine structure and its modifications in this compound can be visualized as follows:
Bonding Characteristics
The bonding in this compound is characterized by a combination of covalent bonds within the heterocyclic ring and its substituents. The key features include:
-
Amide Bond: The presence of the ketone group adjacent to the nitrogen atom forms a lactam, a cyclic amide. This introduces partial double bond character to the C-N bond, influencing the molecule's geometry and reactivity.
-
Polarity: The carbonyl group (C=O) and the nitrogen atom introduce significant polarity to the molecule, making it a polar compound.
-
Steric Hindrance: The four methyl groups at the 3 and 5 positions create considerable steric hindrance around the core ring structure. This can influence its ability to participate in intermolecular interactions and chemical reactions.
Experimental Data and Protocols
A thorough search of scientific literature and chemical databases did not yield specific experimental data for this compound, including NMR, IR, or mass spectrometry. Similarly, detailed experimental protocols for its synthesis and crystallographic data are not publicly available at this time.
The lack of this information prevents a detailed analysis of its spectroscopic signature and a definitive confirmation of its three-dimensional structure and bond parameters.
Potential Research and Development Pathways
Given the absence of detailed experimental data, several avenues for future research on this compound are apparent. A logical workflow for the characterization of this compound is proposed below.
Conclusion
This compound is a heterocyclic compound with a defined chemical structure. While its basic physicochemical properties can be inferred, a comprehensive understanding of its bonding, reactivity, and potential applications is hampered by the current lack of publicly available experimental data. The workflows and structural analyses presented in this whitepaper provide a foundational framework for future research into this molecule. Further investigation through synthesis and detailed spectroscopic and crystallographic analysis is essential to unlock its full scientific and potentially commercial potential.
References
A Technical Guide to the Spectroscopic Characterization of 3,3,5,5-Tetramethylmorpholin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,5,5-Tetramethylmorpholin-2-one is a heterocyclic compound belonging to the morpholinone class. Morpholine and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The substitution pattern of four methyl groups on the morpholinone core is expected to influence its physicochemical properties and biological activity. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such novel compounds. This guide outlines the expected spectroscopic data and the methodologies for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and known spectral data for similar functional groups and molecular frameworks.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 1.3 - 1.5 | Singlet | 6H | C(3)-(CH₃)₂ |
| ~ 1.4 - 1.6 | Singlet | 6H | C(5)-(CH₃)₂ |
| ~ 3.5 - 3.7 | Singlet | 2H | C(6)-H₂ |
| ~ 7.0 - 8.5 | Broad Singlet | 1H | N(4)-H |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 25 - 30 | C(3)-(CH₃)₂ |
| ~ 28 - 33 | C(5)-(CH₃)₂ |
| ~ 50 - 55 | C(5)-(CH₃)₂ |
| ~ 60 - 65 | C(3)-(CH₃)₂ |
| ~ 70 - 75 | C(6)H₂ |
| ~ 170 - 175 | C(2)=O |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3400 | Medium, Broad | N-H Stretch |
| 2950 - 2850 | Strong | C-H Stretch (sp³) |
| 1680 - 1720 | Strong | C=O Stretch (Amide) |
| 1370 - 1390 | Medium | C-H Bend (gem-dimethyl) |
| 1100 - 1200 | Strong | C-O-C Stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 157 | [M]⁺ (Molecular Ion) |
| 142 | [M - CH₃]⁺ |
| 114 | [M - C₃H₇]⁺ or [M - (CH₃)₂C=O]⁺ |
| 83 | [M - C₄H₈O]⁺ |
| 57 | [C₄H₉]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (several hundred to thousands) and a longer relaxation delay may be required.
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Acquisition: Record the spectrum typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
3.3 Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will produce fragment ions. Electrospray Ionization (ESI) is common for LC-MS and is a softer ionization technique that often results in a prominent molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.
3,3,5,5-Tetramethylmorpholin-2-one CAS number and registry information
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,3,5,5-Tetramethylmorpholin-2-one, a heterocyclic compound belonging to the morpholin-2-one class. While specific experimental and biological data for this particular derivative are limited in publicly accessible literature, this document consolidates its known registry and physicochemical properties. Furthermore, it presents generalized experimental approaches for the synthesis of substituted morpholin-2-ones and discusses the broad spectrum of biological activities associated with this chemical scaffold, which is recognized as a privileged structure in medicinal chemistry. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound and related compounds in drug discovery and development.
Registry and Physicochemical Information
This compound is a substituted morpholinone, a class of compounds of significant interest in organic synthesis and medicinal chemistry.[1] The following tables summarize the key identification and property data for this compound.
Table 1: Registry and Identification
| Identifier | Value |
| CAS Number | 90032-83-0[2][3][4] |
| Molecular Formula | C₈H₁₅NO₂[2] |
| IUPAC Name | This compound |
| Synonyms | 3,3,5,5-Tetramethyl-2-morpholinone[2] |
| InChIKey | BCBKUYDNRBNODE-UHFFFAOYSA-N[2] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 157.21 g/mol [2] |
| Density | 0.942 g/cm³[2] |
| Topological Polar Surface Area | 38.3 Ų[2] |
| Hydrogen Bond Donor Count | 1[2] |
| Rotatable Bond Count | 0[2] |
Experimental Protocols: General Synthesis of Morpholin-2-ones
A common strategy involves the reaction of an α-amino acid-derived tertiary amine with an epoxide in the presence of a catalyst, such as a zinc halide. This can proceed through a Stevens rearrangement to form the morpholin-2-one ring system.[1] Another approach is the domino [4+2] heteroannulation of an aryl/alkylglyoxal with a 2-(arylamino)ethan-1-ol, followed by a 1,2-aryl/alkyl shift.[5]
Below is a generalized workflow illustrating a synthetic approach to a polysubstituted morpholin-2-one.
Caption: Generalized workflow for the synthesis of polysubstituted morpholin-2-ones.
Biological Activity and Potential Applications
Specific biological activity data for this compound has not been reported in the available literature. However, the morpholine and morpholin-2-one scaffolds are considered privileged structures in medicinal chemistry due to their favorable pharmacokinetic properties and their presence in numerous FDA-approved drugs.[6][7]
Derivatives of morpholin-2-one have been reported to exhibit a wide range of biological activities, including:
-
Anticancer: Certain substituted morpholin-2-ones have demonstrated cytotoxic effects against various cancer cell lines.[8]
-
Antifungal: The morpholine class of compounds, such as fenpropimorph, are known to act as antifungals by inhibiting enzymes in the ergosterol biosynthesis pathway.[9]
-
T-type Ca²⁺ channel blocking activity. [8]
The diverse biological activities of this class of compounds suggest that this compound could be a valuable building block for the synthesis of novel therapeutic agents. Further research is required to elucidate its specific biological profile.
The general relationship between the morpholine scaffold and its biological potential is illustrated in the diagram below.
Caption: Relationship between the morpholin-2-one scaffold and its potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound|90032-83-0--AN PharmaTech Co Ltd [anpharma.net]
- 4. matrixscientific.com [matrixscientific.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Potential Biological Activities of Substituted Morpholin-2-ones
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules and approved drugs to enhance physicochemical, biological, and metabolic properties.[1] Its unique structure, containing both a weak basic nitrogen and an oxygen atom, provides a favorable pKa value and a flexible conformation, improving properties like aqueous solubility and blood-brain barrier permeability.[2] Morpholine and its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5]
Within this class, substituted morpholin-2-ones represent a particularly interesting chemotype. They serve as crucial synthetic intermediates for pharmaceuticals, such as the antiemetic drug Aprepitant, and also possess intrinsic biological activities, including anticancer and antifungal properties.[6][7] This technical guide provides a comprehensive overview of the current research on the biological potential of substituted morpholin-2-one derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective activities. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to support further research and development in this area.
Anticancer Activities
Substituted morpholin-2-one analogs and related morpholine derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for tumor growth, proliferation, and angiogenesis.
A common workflow for the discovery and initial evaluation of novel anticancer compounds is outlined below.
Inhibition of Kinases and Signaling Pathways
A key strategy in cancer therapy is the inhibition of protein kinases involved in cell signaling pathways that regulate cell proliferation and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in many cancers, making it a prime target for therapeutic intervention.[2] Certain morpholine derivatives have been shown to effectively block this pathway, leading to apoptosis in cancer cells.[3]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic and enzyme inhibitory activities of selected morpholine derivatives against various cancer cell lines and molecular targets.
| Compound Class | Compound | Target Cell Line / Enzyme | IC₅₀ (µM) | Reference |
| Morpholine-Benzimidazole-Oxadiazole | 5h | VEGFR-2 | 0.049 ± 0.002 | [8] |
| " | 5j | VEGFR-2 | 0.098 ± 0.011 | [8] |
| " | 5j | HT-29 (Colon) | 9.657 ± 0.149 | [8] |
| " | 5c | VEGFR-2 | 0.915 ± 0.027 | [8] |
| " | 5c | HT-29 (Colon) | 17.750 ± 1.768 | [8] |
| Morpholine-Quinazoline | AK-10 | MCF-7 (Breast) | 3.15 ± 0.23 | [9] |
| " | AK-10 | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [9] |
| " | AK-10 | A549 (Lung) | 8.55 ± 0.67 | [9] |
| " | AK-3 | MCF-7 (Breast) | 6.44 ± 0.29 | [9] |
| " | AK-3 | SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [9] |
| " | AK-3 | A549 (Lung) | 10.38 ± 0.27 | [9] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.[8]
-
Cell Seeding: Cancer cells (e.g., HT-29, A549, MCF-7) are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.[8][9]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized morpholine derivatives and incubated for a specified period (e.g., 48 or 72 hours). A negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug, e.g., Sorafenib or Colchicine) are included.[8][9]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals. A solubilizing agent (e.g., DMSO, isopropanol) is then added to each well to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activities
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Morpholine derivatives have been investigated for their activity against a range of bacteria and fungi, with some compounds showing promising efficacy.[10]
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for various substituted morpholine derivatives against selected microbial strains.
| Compound Class | Compound | Target Microorganism | MIC (µg/mL) | Reference |
| Ruthenium-based Morpholine Complex | Ru(ii)-3 | Staphylococcus aureus | 0.78 | [10] |
| Morpholine-Azole Derivative | 12 | Mycobacterium smegmatis | 15.6 | [11] |
| Coumarin-Pyrimidine-Morpholine | 4a | Escherichia coli | 75 | [12] |
| Coumarin-Pyrimidine-Morpholine | 3a | Penicillium citrinum | 75 | [12] |
| Coumarin-Pyrimidine-Morpholine | 4a | Staphylococcus aureus | 100 | [12] |
| Morpholine-Azole Derivatives | 3-13 | Candida albicans | 500 - 1000 | [11] |
| Morpholine-Azole Derivatives | 3-13 | Saccharomyces cerevisiae | 500 - 1000 | [11] |
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a specific cell density (e.g., 10⁵ CFU/mL).
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the broth medium to obtain a range of decreasing concentrations.
-
Inoculation: A fixed volume of the standardized microbial inoculum is added to each well containing the diluted compound.
-
Controls: Several controls are included: a growth control well (broth + inoculum, no compound), a sterility control well (broth only), and a positive control with a known antibiotic (e.g., Ofloxacin, Ketoconazole).[12]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Neuroprotective Activities
The unique physicochemical properties of the morpholine ring make it an attractive scaffold for developing drugs targeting the central nervous system (CNS).[2] By enhancing brain permeability, morpholine derivatives can effectively reach targets involved in neurodegenerative diseases like Alzheimer's. One key strategy is the inhibition of cholinesterase enzymes (AChE and BChE), which are responsible for breaking down the neurotransmitter acetylcholine.
Quantitative Data: Cholinesterase Inhibition
The table below shows the inhibitory activity of morpholine-bearing quinoline derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
| Compound Class | Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| Morpholine-Quinoline | 44b | AChE | 0.12 ± 0.02 | [13] |
| Morpholine-Quinoline | 11g | AChE | 1.94 ± 0.13 | [14] |
| Coumarin-Morpholine | 33g | AChE | 6.21 ± 0.03 | [13] |
| Coumarin-Morpholine | 33d | BChE | 7.65 ± 0.01 | [13] |
| Morpholine-Quinoline | 11g | BChE | 28.37 ± 1.85 | [14] |
| Reference Drug | Galantamine | AChE | 0.62 ± 0.01 | [13] |
Experimental Protocol: Ellman's Spectrophotometric Method
Ellman's method is a widely used, rapid, and sensitive colorimetric assay for measuring cholinesterase activity.[13][14]
-
Reaction Mixture Preparation: A reaction mixture is prepared in a buffer solution (e.g., phosphate buffer, pH 8.0). The mixture contains the cholinesterase enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Inhibitor Addition: The test compound (morpholine derivative) is pre-incubated with the enzyme for a set period (e.g., 15 minutes) to allow for binding.
-
Initiation of Reaction: The reaction is initiated by adding the substrate (e.g., acetylthiocholine iodide).
-
Mechanism: The enzyme hydrolyzes the thiocholine substrate, releasing thiocholine. Thiocholine then reacts with DTNB to produce 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion.
-
Absorbance Measurement: The rate of formation of the TNB anion is monitored by measuring the increase in absorbance at 412 nm over time using a spectrophotometer.
-
Data Analysis: The inhibitory activity of the compound is determined by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited reaction. The IC₅₀ value is calculated from the dose-response curve.
Substituted morpholin-2-ones and related morpholine derivatives represent a versatile and promising class of compounds with a broad range of biological activities. The data and protocols summarized in this guide highlight their significant potential in the development of novel therapeutics for cancer, infectious diseases, and neurodegenerative disorders. The ability to systematically modify the morpholine scaffold allows for fine-tuning of activity and optimization of pharmacokinetic properties, making it a valuable core for future drug discovery efforts. Further investigation into the structure-activity relationships (SAR) and mechanisms of action of these compounds is warranted to unlock their full therapeutic potential.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 3,3,5,5-Tetramethylmorpholin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 3,3,5,5-tetramethylmorpholin-2-one and its derivatives. Due to the limited availability of published data on this specific compound, this guide outlines a plausible synthetic strategy and predicted characterization data based on established chemical principles and analysis of analogous structures.
Introduction
Morpholine and its derivatives are recognized as privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs and biologically active compounds.[1][2] The morpholin-2-one core, a six-membered heterocyclic ring containing both an amide and an ether functional group, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability. The introduction of four methyl groups at the 3 and 5 positions, as in this compound, is expected to enhance lipophilicity and introduce steric bulk, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Proposed Synthesis
A plausible and efficient synthetic route to this compound involves a two-step process: N-alkylation of a suitable amino alcohol followed by intramolecular cyclization.
Synthetic Pathway
A proposed synthetic pathway is outlined below. This approach leverages commercially available starting materials and well-established reaction methodologies.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-2-amino-2-methylpropanoate (Intermediate)
-
To a solution of 2-amino-2-methyl-1-propanol (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or dimethylformamide, add a non-nucleophilic base, for instance, potassium carbonate or triethylamine (1.2 eq.).[3]
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add a solution of ethyl 2-bromo-2-methylpropanoate (1.0 eq.) in the same solvent to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the base.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the intermediate ester.
Step 2: Synthesis of this compound
-
Dissolve the intermediate ester (1.0 eq.) in a high-boiling point solvent like toluene or xylene.
-
Add a strong base, such as sodium hydride or potassium tert-butoxide (1.1 eq.), portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC. The intramolecular cyclization will result in the formation of the desired morpholin-2-one ring.[4]
-
After the reaction is complete, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~3.5 | s | 2H | -CH₂-O- |
| ¹H | ~1.4 | s | 6H | 2 x -CH₃ (C5) |
| ¹H | ~1.3 | s | 6H | 2 x -CH₃ (C3) |
| ¹³C | ~175 | - | - | C=O (C2) |
| ¹³C | ~75 | - | - | -CH₂-O- (C6) |
| ¹³C | ~60 | - | - | C(CH₃)₂-N (C5) |
| ¹³C | ~55 | - | - | C(CH₃)₂-C=O (C3) |
| ¹³C | ~25 | - | - | -CH₃ (C5) |
| ¹³C | ~24 | - | - | -CH₃ (C3) |
Note: Predicted chemical shifts are in CDCl₃ and are estimations based on analogous structures. Actual values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970-2850 | Strong | C-H stretching (methyl and methylene groups) |
| ~1730-1710 | Strong | C=O stretching (amide carbonyl) |
| ~1250-1050 | Strong | C-O-C stretching (ether linkage) |
| ~1150-1085 | Medium | C-N stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Table 3: Predicted Mass Spectrometry Data for this compound
| Technique | Predicted m/z | Assignment |
| Electrospray Ionization (ESI+) | [M+H]⁺ | Molecular ion peak |
| [M+Na]⁺ | Sodium adduct | |
| Electron Ionization (EI) | M⁺ | Parent molecular ion |
| Fragments | Loss of methyl, isobutylene, or carbonyl groups |
Potential Biological Activity and Applications
While specific biological data for this compound is not available, the broader class of morpholine and morpholinone derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.[5][6]
General Pharmacological Profile
Substituted morpholines and morpholinones have demonstrated potential as:
-
Anticancer agents: By targeting various signaling pathways involved in cell proliferation and survival.[7]
-
Anti-inflammatory agents: Through the modulation of inflammatory mediators.
-
Antimicrobial agents: Exhibiting activity against a range of bacteria and fungi.
-
Central Nervous System (CNS) agents: With applications as antidepressants and appetite suppressants.[8]
The tetramethyl substitution pattern in the target molecule could enhance its ability to cross cellular membranes and potentially interact with hydrophobic binding pockets of biological targets.
Hypothetical Signaling Pathway Involvement
Given the prevalence of morpholine-containing compounds as kinase inhibitors, a hypothetical signaling pathway that could be modulated by a this compound derivative is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound derivatives. The proposed synthetic route offers a practical approach for accessing this novel chemical entity. The predicted characterization data will serve as a valuable reference for researchers undertaking the synthesis and analysis of these compounds. The diverse biological activities associated with the morpholinone scaffold suggest that this compound derivatives represent a promising area for future research in drug discovery and development. Further investigation into the biological properties of these compounds is warranted to explore their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Amino-2-methyl-1-propanol synthesis - chemicalbook [chemicalbook.com]
- 4. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility Profile of 3,3,5,5-Tetramethylmorpholin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility profile of 3,3,5,5-Tetramethylmorpholin-2-one, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for researchers to determine its solubility in various solvents. The guide details established experimental protocols, including gravimetric, spectroscopic, and potentiometric methods. Furthermore, it introduces theoretical models such as Hansen Solubility Parameters (HSP) and the UNIFAC group contribution method for solubility prediction. This document is intended to be a practical resource for scientists and professionals engaged in the research and development of molecules like this compound, enabling them to systematically characterize its solubility, a critical parameter for its application and formulation.
Introduction
This compound is a substituted morpholinone, a class of compounds that are structural elements in many biologically active substances and serve as versatile synthetic intermediates. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its bioavailability, formulation, and processability. A thorough understanding of a compound's solubility in a range of solvents is therefore paramount during drug development and chemical manufacturing.
Currently, there is a notable absence of published quantitative solubility data for this compound. This guide, therefore, presents a systematic approach to determining the solubility profile of this and other novel compounds. It provides detailed experimental methodologies and an overview of theoretical prediction tools that can be employed to generate the necessary data.
Theoretical Prediction of Solubility
Before embarking on extensive experimental studies, theoretical models can provide valuable initial estimates of a compound's solubility in different solvents. These predictions can aid in solvent selection for experimental work and provide insights into the intermolecular forces governing the dissolution process.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are a widely used tool for predicting the solubility of a solute in a given solvent. The underlying principle is "like dissolves like," where solubility is favored when the HSP of the solute and solvent are similar. The total cohesive energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[1][2][3]
A material is represented as a point in a three-dimensional "Hansen space." For a given solute, a "solubility sphere" can be defined, and any solvent that falls within this sphere is predicted to be a good solvent.[4]
UNIFAC Group Contribution Method
The UNIFAC (UNIQUAC Functional-group Activity Coefficients) method is a semi-empirical model used to predict activity coefficients in non-ideal mixtures.[5] It calculates these coefficients based on the functional groups present in the molecules of the mixture.[6][7] This information is crucial for predicting solid-liquid equilibria and thus, the solubility of a solid compound in a solvent.[8] The model requires knowledge of the compound's melting point and enthalpy of fusion, which may need to be determined experimentally.
Below is a logical workflow for applying these theoretical models.
Experimental Determination of Solubility
Experimental measurement remains the gold standard for obtaining accurate solubility data. Several well-established methods can be employed, each with its own advantages and limitations. The choice of method often depends on the properties of the compound, the solvent, and the required accuracy.
General Experimental Workflow
A generalized workflow for the experimental determination of solubility is presented below. This process ensures that equilibrium is reached and that the measurements are accurate and reproducible.
Gravimetric Method
The gravimetric method is a straightforward and cost-effective technique for determining solubility.[9][10][11][12]
Experimental Protocol:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Solvent Evaporation: A precisely measured volume or mass of the clear saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven).
-
Mass Determination: The container with the dried solute is weighed. The mass of the dissolved solute is determined by subtracting the initial weight of the container.
-
Calculation: The solubility is calculated as the mass of the solute per volume or mass of the solvent.
Spectroscopic Methods
Spectroscopic techniques, such as UV-Vis absorption or High-Performance Liquid Chromatography (HPLC), offer higher sensitivity and throughput compared to the gravimetric method.[13][14][15]
Experimental Protocol (UV-Vis Spectroscopy):
-
Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared in the solvent of interest. The absorbance of each standard is measured at the wavelength of maximum absorption (λmax) to generate a calibration curve.
-
Sample Preparation: A saturated solution is prepared and equilibrated as described for the gravimetric method.
-
Analysis: After phase separation, the saturated solution is diluted with the solvent to a concentration that falls within the linear range of the calibration curve. The absorbance of the diluted solution is measured.
-
Calculation: The concentration of the diluted solution is determined from the calibration curve, and the original solubility is calculated by taking the dilution factor into account.
Experimental Protocol (HPLC):
-
Method Development: An appropriate HPLC method is developed, including the choice of column, mobile phase, and detection wavelength.
-
Calibration: A calibration curve is generated by injecting standard solutions of known concentrations.
-
Sample Preparation and Analysis: The saturated solution is prepared, equilibrated, and the solid phase is removed. The clear supernatant is then injected into the HPLC system.
-
Quantification: The peak area of the analyte is used to determine its concentration from the calibration curve.
Potentiometric Titration
For ionizable compounds, potentiometric titration can be a powerful method to determine solubility as a function of pH.[16][17] Since this compound is a lactam, it can be hydrolyzed to an amino acid, which has both acidic and basic groups. The solubility of the parent compound itself, however, is less likely to be pH-dependent unless it undergoes significant protonation or deprotonation.
Experimental Protocol:
-
Titration Setup: A known amount of the compound is suspended in an aqueous solution. A pH electrode is used to monitor the pH.
-
Titration: A strong acid or base is added in small increments, and the pH is recorded after each addition.
-
Data Analysis: The point at which the compound dissolves or precipitates as the pH changes can be used to calculate the intrinsic solubility.
Data Presentation
Quantitative solubility data should be presented in a clear and structured format to allow for easy comparison across different solvents and conditions.
Table 1: Illustrative Solubility Data for this compound at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Water | Data to be determined | Data to be determined | Gravimetric |
| Ethanol | Data to be determined | Data to be determined | HPLC |
| Acetone | Data to be determined | Data to be determined | UV-Vis |
| Dichloromethane | Data to be determined | Data to be determined | Gravimetric |
| Toluene | Data to be determined | Data to be determined | HPLC |
| n-Heptane | Data to be determined | Data to be determined | Gravimetric |
Table 2: Illustrative Temperature Dependence of Solubility in Water
| Temperature (°C) | Solubility (mg/mL) | Method |
| 10 | Data to be determined | HPLC |
| 25 | Data to be determined | HPLC |
| 40 | Data to be determined | HPLC |
| 60 | Data to be determined | HPLC |
Conclusion
While specific solubility data for this compound is not currently available in the literature, this technical guide provides a comprehensive roadmap for its determination. By employing the theoretical and experimental methodologies outlined herein, researchers can systematically generate a complete solubility profile for this compound. This information is indispensable for advancing its potential applications in drug development and other scientific fields. The combination of predictive modeling and robust experimental validation will ensure a thorough understanding of the solubility characteristics of this compound.
References
- 1. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 3. Solubility parameters (HSP) [adscientis.com]
- 4. processchemistryportal.com [processchemistryportal.com]
- 5. UNIFAC - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. pharmacyjournal.info [pharmacyjournal.info]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. pharmajournal.net [pharmajournal.net]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. improvedpharma.com [improvedpharma.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Molecular formula and weight of 3,3,5,5-Tetramethylmorpholin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise yet thorough overview of the chemical properties of 3,3,5,5-Tetramethylmorpholin-2-one. The information is curated to be a critical resource for professionals engaged in chemical research and development.
Physicochemical Properties
This compound is a heterocyclic organic compound. A summary of its key quantitative data is presented in the table below, facilitating easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅NO₂ | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| Density | 0.942 g/cm³ | [1] |
| Topological Polar Surface Area | 38.3 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 0 | [1] |
Experimental Protocols
Detailed experimental procedures for the specific synthesis of this compound are not extensively documented in publicly available literature. However, a general approach for the synthesis of substituted morpholin-2-ones can be adapted. One common method involves the cyclization of an appropriate amino alcohol precursor.
General Synthesis of Substituted Morpholin-2-ones (Illustrative Protocol):
-
Starting Materials: A suitable β-amino alcohol and a carbonyl-containing compound (e.g., an α-haloacetyl halide or an ester) are required. For this compound, the precursor would be 2-amino-2,4-dimethyl-1-pentanol.
-
Reaction Setup: The amino alcohol is dissolved in an appropriate aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).
-
Acylation: A base, such as triethylamine or pyridine, is added to the solution to neutralize the acid that will be formed during the reaction. The carbonyl-containing compound is then added dropwise at a controlled temperature, often 0 °C, to manage the exothermic reaction.
-
Cyclization: After the initial acylation, the reaction mixture is typically heated to reflux to promote intramolecular cyclization, leading to the formation of the morpholin-2-one ring.
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the salt byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure. The crude product is purified using standard techniques such as column chromatography or recrystallization to yield the pure substituted morpholin-2-one.
It is important to note that optimization of reaction conditions, including solvent, temperature, and reaction time, would be necessary to achieve a good yield and purity of this compound.
Logical Workflow for Compound Synthesis and Characterization
The following diagram illustrates a typical workflow in a research setting for the synthesis and subsequent analysis of a novel chemical entity like this compound.
Caption: Workflow for Synthesis and Analysis.
Biological Activity Context
While specific biological activities of this compound are not widely reported, the morpholine scaffold is a recognized "privileged structure" in medicinal chemistry. Morpholine and its derivatives have been associated with a broad range of biological activities, including but not limited to, anticancer, antibacterial, and anti-inflammatory properties. The presence of the morpholine ring in a molecule can enhance its pharmacological profile due to improved solubility and metabolic stability. Therefore, this compound could be a candidate for screening in various biological assays to explore its potential therapeutic applications.
References
Safety, handling, and storage of 3,3,5,5-Tetramethylmorpholin-2-one
An In-depth Technical Guide to the Safety, Handling, and Storage of 3,3,5,5-Tetramethylmorpholin-2-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available safety, handling, and storage information for this compound (CAS No. 90032-83-0). Due to the limited publicly available data for this specific compound, this guide also includes inferred safety precautions based on general principles of laboratory safety and data for structurally related compounds. This information is intended for use by qualified professionals and should be supplemented with a thorough risk assessment before any handling or use.
Introduction
This compound is a heterocyclic compound with potential applications in chemical synthesis and as an intermediate in drug discovery.[1] Its structure, featuring a morpholin-2-one core with four methyl groups, suggests it may be a useful building block in medicinal chemistry. As with any novel or sparsely studied chemical, a thorough understanding of its potential hazards and proper handling procedures is paramount for ensuring laboratory safety.
Physicochemical Data
Quantitative data for this compound is not extensively documented. The following table summarizes the available information.
| Property | Value | Source |
| CAS Number | 90032-83-0 | [2] |
| Molecular Formula | C₈H₁₅NO₂ | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| Appearance | Not available | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Not available |
Hazard Identification and Safety Precautions
GHS Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H303+H313+H333: May be harmful if swallowed, in contact with skin, or if inhaled.[1]
Signal Word: Warning[1]
Precautionary Statements: Due to the limited data, a conservative approach to handling is recommended. The following precautionary statements are based on general principles for handling potentially hazardous chemicals:
-
P264: Wash hands and any exposed skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.
It is noted that under fire conditions, this compound may emit toxic fumes.[2]
Handling and Personal Protective Equipment (PPE)
Given the potential hazards, all handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Engineering Controls
-
Ventilation: Use in a certified chemical fume hood is essential to minimize inhalation exposure.
-
Eyewash Stations and Safety Showers: Ensure easy access to emergency eyewash stations and safety showers.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before and during use.
-
Lab Coat: A standard laboratory coat should be worn. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron or gown is recommended.
-
-
Respiratory Protection: If working outside of a fume hood or if aerosol generation is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
The following diagram illustrates a general workflow for the safe handling of this compound.
References
Unlocking New Chemical Space: A Technical Guide to Novel Reactions of 3,3,5,5-Tetramethylmorpholin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholin-2-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds and approved pharmaceuticals. Its unique combination of a lactam functionality, an ether linkage, and defined stereochemical properties makes it an attractive starting point for the synthesis of novel molecular entities. This guide focuses on a specific, sterically hindered analogue: 3,3,5,5-Tetramethylmorpholin-2-one . The presence of gem-dimethyl groups at both the C3 and C5 positions introduces significant steric bulk and conformational rigidity, offering both challenges and opportunities for synthetic innovation.
This document serves as a technical exploration of potential novel reactions involving this scaffold. While direct literature on this compound is sparse, this guide extrapolates from recent, cutting-edge research on analogous morpholin-2-one systems to propose high-probability pathways for functionalization. The reactions detailed herein provide a roadmap for researchers to generate novel derivatives with potential applications in drug discovery, materials science, and chemical biology.
Proposed Reaction I: C3-H Functionalization via Copper-Catalyzed Imidation
A significant breakthrough in the functionalization of morpholin-2-ones is the direct use of the C3 methylene group in cross-dehydrogenative coupling (CDC) reactions. Recent studies have demonstrated that an earth-abundant copper(I) catalyst can facilitate the formation of a C-N bond between the α-position of the lactam carbonyl and various imides, using molecular oxygen as the sole, benign oxidant.[1][2] This approach avoids pre-functionalization of the substrate, offering an atom-economical route to complex derivatives.
Applying this methodology to this compound presents a novel pathway to C3-functionalized products. The gem-dimethyl group at the C3 position replaces the reactive C-H bonds with a quaternary carbon, precluding the previously reported C3-imidation. However, the reaction can be proposed to proceed at the C5 position if the nitrogen is unsubstituted, or more plausibly, this reaction highlights the inertness of the C3 position in the tetramethylated scaffold, forcing functionalization at other sites, such as the N4-position, which is a more traditional site for lactam chemistry.
For the purpose of exploring novel reactivity, we will consider the analogous reaction on the closely related N-substituted morpholin-2-one scaffold, which has been experimentally validated.[1] This provides a strong foundation for exploring similar CDC reactions on related tetramethylated structures where other C-H bonds might be targeted, or for developing new catalysts that can activate the sterically hindered positions.
General Reaction Scheme
The diagram below illustrates the copper-catalyzed oxidative coupling between an N-substituted morpholin-2-one and a cyclic imide, a reaction directly analogous to what could be explored with derivatives of the target compound.
Caption: Copper-catalyzed C3-imidation of an N-phenylmorpholin-2-one.
Data Presentation: Scope of the Imide Coupling Partner
The following table summarizes the reported yields for the CDC reaction between N-phenylmorpholin-2-one and various cyclic imides.[1][2] This data provides a baseline for expected reactivity when exploring this chemistry with novel scaffolds.
| Entry | Imide Partner | Temperature (°C) | Yield (%) |
| 1 | Phthalimide | 60 | 68 |
| 2 | cis-1,2,3,6-Tetrahydrophthalimide | 60 | 93 |
| 3 | Succinimide | 80 | 85 |
| 4 | Maleimide | 80 | 70 |
| 5 | (R)-Ethosuximide | 60 | 71 |
| 6 | Glutarimide | 80 | 36 |
Experimental Protocol: Synthesis of 3-(1,3-Dioxoindolin-2-yl)-4-phenylmorpholin-2-one
This protocol is adapted from the published procedure for the synthesis of the parent morpholin-2-one derivative and serves as a starting point for optimization with the 3,3,5,5-tetramethylated scaffold.[1]
Materials:
-
N-Phenylmorpholin-2-one (1.0 mmol, 177 mg)
-
Phthalimide (1.2 mmol, 176 mg)
-
Copper(I) Chloride (CuCl) (0.1 mmol, 10 mg)
-
Acetic Acid (1.0 mmol, 57 µL)
-
Toluene (5 mL)
Procedure:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add N-phenylmorpholin-2-one, phthalimide, and CuCl.
-
The tube is sealed with a septum, and the atmosphere is replaced with pure oxygen (O₂) by evacuating and backfilling three times. An O₂-filled balloon is then connected to the tube.
-
Toluene and acetic acid are added via syringe.
-
The reaction mixture is lowered into an oil bath preheated to 60 °C and stirred vigorously.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 12-24 hours).
-
Upon completion, the mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in dichloromethane (e.g., 8:1 v/v) to yield the pure product.
Proposed Reaction II: α-Phosphonylation of the Lactam Carbonyl
Another promising avenue for novel reactivity is the functionalization of the C3-position to introduce a phosphonate group. While direct phosphonylation of morpholin-2-ones is not widely reported, reactions of related lactams demonstrate the feasibility of this transformation. The resulting α-aminophosphonates are highly valuable scaffolds in medicinal chemistry, often serving as transition-state analogue inhibitors of proteases.
The proposed reaction would involve the deprotonation of the C3-position followed by quenching with a suitable electrophilic phosphorus reagent, such as a phosphonochloridate. The steric hindrance from the gem-dimethyl groups at C3 would likely necessitate strong bases and carefully optimized conditions.
Conceptual Reaction Scheme
This diagram illustrates a hypothetical two-step sequence for the synthesis of a C3-phosphonate derivative of this compound.
Caption: Proposed pathway for C3-phosphonylation via an enolate intermediate.
Data Presentation: Hypothetical Substrate Scope
This table outlines a potential research plan for exploring the proposed phosphonylation reaction, detailing variables that would require systematic investigation.
| Entry | N-Protecting Group (R) | Base | Electrophile | Expected Outcome |
| 1 | Benzyl (Bn) | LDA | ClP(O)(OEt)₂ | C3-diethylphosphonate |
| 2 | Boc | LHMDS | ClP(O)(OEt)₂ | C3-diethylphosphonate |
| 3 | Benzyl (Bn) | LDA | ClP(O)(OPh)₂ | C3-diphenylphosphonate |
| 4 | Phenyl (Ph) | NaHMDS | BrP(O)(OEt)₂ | C3-diethylphosphonate |
General Experimental Protocol (Proposed)
This protocol is a generalized procedure based on standard methods for the α-functionalization of carbonyl compounds and would require significant optimization.
Materials:
-
N-Protected this compound (1.0 mmol)
-
Lithium diisopropylamide (LDA) (1.2 mmol, 2M solution in THF/heptane/ethylbenzene)
-
Diethyl chlorophosphate (1.2 mmol, 173 µL)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the N-protected morpholin-2-one substrate dissolved in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise via syringe over 10 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
In a separate flame-dried flask, dissolve diethyl chlorophosphate in anhydrous THF.
-
Add the solution of the electrophile dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to isolate the target phosphonate derivative.
Experimental Workflow Visualization
The following diagram provides a high-level overview of the typical workflow for the synthesis and analysis of novel derivatives as described in this guide.
Caption: General workflow for synthesis, purification, and characterization.
Conclusion
The this compound scaffold represents an underexplored area of chemical space. The steric hindrance provided by the gem-dimethyl groups, while challenging, offers the potential to create conformationally restricted molecules with unique biological profiles. The proposed reactions in this guide—copper-catalyzed C-H functionalization and base-mediated α-phosphonylation—are grounded in established, modern synthetic methodologies. By adapting these protocols, researchers can pave the way for the discovery of novel derivatives, expanding the chemical toolkit and potentially leading to the development of new therapeutics and advanced materials. The detailed protocols and structured data presented here provide a solid foundation for initiating such an exploratory research program.
References
Methodological & Application
Synthetic Routes to 3,3,5,5-Tetramethylmorpholin-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3,3,5,5-tetramethylmorpholin-2-one, a saturated heterocyclic compound with potential applications in medicinal chemistry and materials science. The primary synthetic strategy involves a two-step process commencing with the acylation of 2-amino-2-methyl-1-propanol followed by an intramolecular cyclization to yield the target morpholinone. This guide offers a comprehensive overview of the proposed synthetic pathway, including detailed experimental procedures, a summary of reaction parameters, and a visual representation of the synthetic logic.
Introduction
Morpholin-2-one scaffolds are prevalent in a variety of biologically active molecules and serve as valuable building blocks in organic synthesis. The introduction of gem-dimethyl substitution at the C3 and C5 positions, as in this compound, can impart unique conformational constraints and metabolic stability to parent molecules, making this a desirable motif in drug discovery programs. This document outlines a practical and accessible synthetic approach to this specific tetramethylated morpholinone.
Proposed Synthetic Pathway
The most direct and plausible synthetic route to this compound involves two key transformations:
-
Amide Formation: Acylation of 2-amino-2-methyl-1-propanol with an activated derivative of 2-bromo-2-methylpropanoic acid, such as 2-bromo-2-methylpropanoyl bromide. This reaction forms the key intermediate, N-(2-hydroxy-2-methylpropyl)-2-bromo-2-methylpropanamide.
-
Intramolecular Cyclization: Base-mediated intramolecular nucleophilic substitution, where the hydroxyl group of the intermediate displaces the bromide, leading to the formation of the six-membered morpholin-2-one ring.
This strategy leverages readily available starting materials and employs well-established reaction methodologies in organic synthesis.
Data Presentation
The following table summarizes the key quantitative data for the proposed two-step synthesis of this compound. Please note that these are representative values based on analogous reactions and may require optimization for this specific substrate.
| Step | Reaction | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Acylation | 2-Amino-2-methyl-1-propanol, 2-Bromo-2-methylpropanoyl bromide | Triethylamine | Dichloromethane (DCM) | 0 to rt | 2-4 | 85-95 |
| 2 | Cyclization | N-(2-hydroxy-2-methylpropyl)-2-bromo-2-methylpropanamide | Sodium hydride (NaH) | Tetrahydrofuran (THF) | rt | 12-24 | 70-85 |
Mandatory Visualization
Caption: Synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of N-(2-hydroxy-2-methylpropyl)-2-bromo-2-methylpropanamide
Materials:
-
2-Amino-2-methyl-1-propanol
-
2-Bromo-2-methylpropanoyl bromide
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-amino-2-methyl-1-propanol (1.0 eq.) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq.) to the solution.
-
Slowly add a solution of 2-bromo-2-methylpropanoyl bromide (1.05 eq.) in anhydrous DCM to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-(2-hydroxy-2-methylpropyl)-2-bromo-2-methylpropanamide. The product can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
Materials:
-
N-(2-hydroxy-2-methylpropyl)-2-bromo-2-methylpropanamide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add a suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of N-(2-hydroxy-2-methylpropyl)-2-bromo-2-methylpropanamide (1.0 eq.) in anhydrous THF to the NaH suspension.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.
Disclaimer: These protocols are based on established chemical principles and analogous reactions. Researchers should conduct their own risk assessments and optimize the reaction conditions as necessary. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols: 3,3,5,5-Tetramethylmorpholin-2-one as a Synthetic Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 3,3,5,5-tetramethylmorpholin-2-one as a scaffold in organic synthesis, particularly in the context of medicinal chemistry and drug discovery. Due to the limited availability of published data specifically on this molecule, the following protocols and applications are based on the well-established chemistry of the parent morpholin-2-one scaffold and related substituted systems. The introduction of gem-dimethyl groups at the C3 and C5 positions is anticipated to impart unique conformational constraints and metabolic stability.
Introduction to the Morpholin-2-one Scaffold
The morpholin-2-one core is a valuable heterocyclic motif found in a variety of biologically active compounds and natural products. Its structure can be viewed as a constrained analogue of an amino acid or a dipeptide unit. This inherent structural feature, combined with the presence of multiple sites for chemical modification, makes it an attractive scaffold for the development of novel therapeutic agents. The 3,3,5,5-tetramethyl substitution pattern, in particular, offers a rigid framework that can be exploited to control the spatial orientation of appended functional groups, potentially leading to enhanced target affinity and selectivity.
Potential Applications in Medicinal Chemistry
The rigid nature of the this compound scaffold makes it an interesting candidate for several applications in drug discovery:
-
Peptidomimetics: The scaffold can serve as a conformationally restricted dipeptide isostere. Incorporating this unit into a peptide sequence can enforce a specific backbone geometry, which can be beneficial for mimicking or disrupting protein-protein interactions.
-
Constrained Scaffolds for Fragment-Based Drug Discovery (FBDD): The compact and rigid structure is ideal for FBDD. Fragments containing this core can be screened against biological targets, and hits can be elaborated from the various functionalization points.
-
Core for Novel Heterocyclic Libraries: The scaffold can be readily functionalized at the N4 position and potentially at the C6 position, allowing for the generation of diverse chemical libraries for high-throughput screening. The gem-dimethyl groups are expected to enhance metabolic stability by blocking potential sites of oxidation.
Experimental Protocols
Protocol 1: Synthesis of this compound
This proposed synthesis is a modification of established routes to substituted morpholin-2-ones, commencing from commercially available starting materials.
Reaction Scheme:
-
Step 1: Synthesis of 2-((2-hydroxy-2-methylpropyl)amino)-2-methylpropanoic acid
-
To a solution of 2-amino-2-methylpropanoic acid (1.0 eq) and 2,2-dimethyloxirane (1.1 eq) in a 1:1 mixture of isopropanol and water is added potassium carbonate (1.5 eq).
-
The reaction mixture is heated to 80 °C and stirred for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is acidified to pH 5-6 with 1M HCl.
-
The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated to yield the amino acid intermediate.
-
-
Step 2: Lactamization to form this compound
-
The crude amino acid from Step 1 is dissolved in toluene.
-
A catalytic amount of p-toluenesulfonic acid (0.1 eq) is added.
-
The reaction is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is cooled, washed with saturated sodium bicarbonate solution, and the organic layer is dried and concentrated.
-
The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the title compound.
-
Quantitative Data Summary (Predicted)
| Step | Reactant 1 | Reactant 2 | Product | Predicted Yield (%) | Purity (%) |
| 1 | 2-amino-2-methylpropanoic acid | 2,2-dimethyloxirane | 2-((2-hydroxy-2-methylpropyl)amino)-2-methylpropanoic acid | 75-85 | >95 (by NMR) |
| 2 | Amino acid intermediate | - | This compound | 60-70 | >98 (by HPLC) |
Protocol 2: N-Functionalization of the Scaffold
The secondary amine within the morpholin-2-one ring provides a convenient handle for introducing a wide range of substituents, enabling the exploration of the chemical space around the core.
Reaction Scheme (N-Alkylation):
-
To a solution of this compound (1.0 eq) in anhydrous DMF is added sodium hydride (1.2 eq, 60% dispersion in mineral oil) at 0 °C.
-
The mixture is stirred for 30 minutes at 0 °C.
-
The desired alkyl halide (R-X, 1.1 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is quenched by the slow addition of water.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by column chromatography yields the N-alkylated product.
Quantitative Data for N-Functionalization (Representative Examples)
| R-X | Product | Typical Yield (%) |
| Benzyl bromide | 4-benzyl-3,3,5,5-tetramethylmorpholin-2-one | 85-95 |
| Ethyl bromoacetate | Ethyl 2-(3,3,5,5-tetramethyl-2-oxomorpholino)acetate | 70-80 |
| 4-Fluorobenzoyl chloride | (4-fluorophenyl)(3,3,5,5-tetramethyl-2-oxomorpholino)methanone | 90-98 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical relationship for scaffold functionalization.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for organic synthesis and medicinal chemistry. The synthetic and functionalization protocols outlined here provide a foundation for its utilization. The gem-dimethyl groups are poised to offer significant advantages in terms of conformational rigidity and metabolic stability, making this an attractive core for the design of novel bioactive molecules. Future work should focus on the experimental validation of these protocols, exploration of C-H functionalization at the C6 position, and the synthesis and screening of libraries based on this scaffold against various biological targets.
Application of 3,3,5,5-Tetramethylmorpholin-2-one in medicinal chemistry research
The morpholine heterocycle is a recurring motif in a multitude of approved drugs and experimental therapeutic agents.[1][2] Its prevalence stems from the advantageous physicochemical, biological, and metabolic properties it imparts to molecules.[1][2] The inclusion of a morpholine ring can enhance aqueous solubility, improve metabolic stability, and provide a versatile scaffold for further chemical modification.[1][2]
Key Applications in Drug Discovery
The morpholine scaffold is integral to compounds targeting a wide array of diseases, including cancer, infectious diseases, and neurological disorders. Its derivatives have demonstrated a broad spectrum of biological activities such as anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1]
Anticancer Activity
Morpholine derivatives have shown significant promise as anticancer agents.[3] They are key components in the design of inhibitors for crucial signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.[3][4][5]
Table 1: Anticancer Activity of Selected Morpholine-Containing Compounds
| Compound | Target | Cell Line | IC50 | Reference |
| PKI-587 | PI3K/mTOR | Various cancer cell lines | Not specified | [5] |
| Compound 10e | mTOR | Lung cancer cells | Not specified | [4] |
| Diarylpyrimidines | HIV-1 NNRTIs | HIV-1 strain | 58 to 87 nM | [6] |
| Morpholinothiophene hydrazones | Human breast adenocarcinoma (MCF-7), Human hepatocellular liver carcinoma (HepG2) | MCF-7, HepG2 | Not specified | [6] |
| 2-amino-4-phenylthiazole derivatives | Human colon cancer cell line HT29 | HT29 | 2.01 µM | [6] |
Antimicrobial and Antiviral Activity
The morpholine ring is a key feature in several antimicrobial and antiviral agents. For instance, novel morpholine-substituted diarylpyrimidines have been synthesized as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[6]
Experimental Protocols
The synthesis of morpholine derivatives is a well-explored area of medicinal chemistry, with numerous established protocols.
General Synthesis of Morpholine Scaffolds
A common strategy for synthesizing the morpholine ring involves intramolecular or intermolecular cyclization reactions.[1]
Protocol 1: Intramolecular Cyclization for Morpholine Ring Formation
-
Reaction Setup: Dissolve the starting amino alcohol in a suitable solvent (e.g., dichloromethane).
-
Acylation: Add chloroacetyl chloride and a base (e.g., NaOH) to the solution at room temperature and stir for 30 minutes.
-
Cyclization: Add aqueous potassium hydroxide in isopropyl alcohol and continue stirring at room temperature for 2 hours.
-
Work-up and Purification: Extract the product with an organic solvent, dry the organic layer, and purify the crude product using column chromatography.
Protocol 2: Synthesis of Morpholine-Substituted 1,3,5-Triazines
The synthesis of 1,3,5-triazine derivatives often starts from cyanuric chloride, which undergoes sequential nucleophilic substitutions.
-
First Substitution: React cyanuric chloride with a primary or secondary amine in the presence of a base (e.g., diisopropylethylamine) in a solvent like tetrahydrofuran at low temperatures (e.g., 0 °C).
-
Second and Third Substitutions: The subsequent substitutions with other nucleophiles (e.g., another amine or an alcohol) are typically carried out at progressively higher temperatures.
-
Purification: The final product is purified by crystallization or column chromatography.
Signaling Pathways and Workflows
The biological activity of morpholine-containing compounds is often mediated through their interaction with specific signaling pathways.
Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition by morpholine-based drugs.
The discovery and development of morpholine-containing drugs often follow a standardized workflow.
Caption: A typical workflow for the discovery and development of morpholine-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bis(morpholino-1,3,5-triazine) derivatives: potent adenosine 5'-triphosphate competitive phosphatidylinositol-3-kinase/mammalian target of rapamycin inhibitors: discovery of compound 26 (PKI-587), a highly efficacious dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
Application Notes and Protocols for the N-Functionalization of 3,3,5,5-Tetramethylmorpholin-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,3,5,5-Tetramethylmorpholin-2-one is a heterocyclic compound featuring a sterically hindered lactam moiety. The introduction of functional groups at the nitrogen atom can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. N-functionalized morpholinones are valuable scaffolds in medicinal chemistry, often found in compounds targeting the central nervous system (CNS) due to their ability to improve properties like blood-brain barrier permeability.[1][2] The gem-dimethyl substitution in this compound provides metabolic stability, a desirable trait in drug candidates. However, this substitution also presents a significant steric hindrance, making the N-functionalization challenging and often requiring specialized reaction conditions.
These application notes provide generalized protocols for the N-alkylation, N-acylation, and N-arylation of this compound. The described methods are based on established procedures for other sterically hindered lactams and secondary amines and should serve as a starting point for further optimization.
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used, especially for reactions involving strong bases.
-
Inert Atmosphere: Reactions involving strong bases (e.g., NaH, KHMDS) or organometallic catalysts should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: The progress of the reactions should be monitored by appropriate techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification: Products should be purified using standard techniques such as column chromatography, recrystallization, or distillation.
Protocol 1: N-Alkylation of this compound
N-alkylation of sterically hindered lactams can be challenging and may require the use of strong bases and/or elevated temperatures. Microwave-assisted synthesis can be an effective method to accelerate these reactions.
Experimental Protocol
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., THF, DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a strong base (e.g., NaH, KHMDS) (1.1-1.5 equiv.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until deprotonation is complete.
-
Add the alkylating agent (e.g., alkyl halide) (1.1-1.5 equiv.) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (see Table 1) and monitor its progress. For microwave-assisted reactions, place the sealed reaction vessel in the microwave reactor and irradiate at the specified temperature and time.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: N-Alkylation
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 equiv. |
| Alkylating Agent | Alkyl halide (e.g., CH3I, C2H5Br) | 1.1 - 1.5 equiv. |
| Base | NaH or KHMDS | 1.1 - 1.5 equiv. |
| Solvent | Anhydrous THF or DMF | |
| Temperature | 25 - 80 °C (conventional heating) | Higher temperatures may be needed for less reactive alkyl halides. |
| 100 - 150 °C (microwave) | ||
| Reaction Time | 12 - 48 hours (conventional heating) | |
| 30 - 120 minutes (microwave) | ||
| Expected Yield | 40 - 80% | Yields are highly dependent on the specific alkylating agent and reaction conditions. |
Experimental Workflow: N-Alkylation
Caption: Workflow for the N-alkylation of this compound.
Protocol 2: N-Acylation of this compound
N-acylation introduces a carbonyl group on the nitrogen atom, forming an imide. These reactions are often faster than N-alkylation but still require careful control of conditions due to the substrate's steric bulk.
Experimental Protocol
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous solvent (e.g., THF, CH2Cl2).
-
Add a suitable base (e.g., triethylamine, pyridine, or for less reactive acylating agents, a stronger base like NaH) (1.2-2.0 equiv.).
-
Cool the mixture to 0 °C.
-
Slowly add the acylating agent (e.g., acyl chloride or anhydride) (1.1 equiv.) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction until completion (typically 2-24 hours).
-
Upon completion, quench the reaction with water or a saturated aqueous NaHCO3 solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation: N-Acylation
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 equiv. |
| Acylating Agent | Acyl chloride or anhydride | 1.1 equiv. |
| Base | Triethylamine, Pyridine, or NaH | 1.2 - 2.0 equiv. |
| Solvent | Anhydrous THF or CH2Cl2 | |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 2 - 24 hours | |
| Expected Yield | 60 - 95% | Generally higher yields than alkylation due to the higher reactivity of acylating agents. |
Experimental Workflow: N-Acylation
Caption: Workflow for the N-acylation of this compound.
Protocol 3: N-Arylation of this compound
The N-arylation of sterically hindered lactams typically requires transition-metal catalysis, such as the Buchwald-Hartwig amination. The choice of ligand is crucial for the success of this transformation.
Experimental Protocol
-
To a glovebox or a flame-dried Schlenk tube, add the palladium precatalyst (e.g., Pd2(dba)3 or a specific Buchwald precatalyst) and the phosphine ligand.
-
Add this compound (1.2-1.5 equiv.), the aryl halide (1.0 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu, K3PO4, or Cs2CO3).
-
Add anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Seal the vessel and heat to the required temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: N-Arylation
| Parameter | Condition | Notes |
| Substrate | This compound | 1.2 - 1.5 equiv. |
| Arylating Agent | Aryl bromide or chloride | 1.0 equiv. |
| Catalyst | Palladium precatalyst (e.g., Pd2(dba)3) | 1 - 5 mol% |
| Ligand | Biarylphosphine ligand (e.g., XPhos, RuPhos) | 2 - 10 mol% |
| Base | NaOtBu, K3PO4, or Cs2CO3 | 1.5 - 2.5 equiv. |
| Solvent | Anhydrous, degassed Toluene or Dioxane | |
| Temperature | 80 - 120 °C | |
| Reaction Time | 12 - 48 hours | |
| Expected Yield | 30 - 70% | Yields are highly dependent on the aryl halide, catalyst, and ligand combination. |
Experimental Workflow: N-Arylation
Caption: Workflow for the N-arylation of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Strong bases such as NaH and KHMDS are highly reactive and moisture-sensitive. Handle them with extreme care under an inert atmosphere.
-
Alkylating agents and acylating agents can be toxic, corrosive, and/or lachrymatory.
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The protocols outlined in this application note provide a foundation for the N-functionalization of the sterically demanding this compound. Due to the inherent steric hindrance of the substrate, optimization of reaction parameters such as base, solvent, temperature, and, in the case of N-arylation, the catalyst/ligand system, will likely be necessary to achieve optimal yields for specific target molecules. These methods open avenues for the synthesis of novel N-substituted morpholinones for evaluation in drug discovery and other areas of chemical research.
References
Application Notes and Protocols: Reactivity of 3,3,5,5-Tetramethylmorpholin-2-one with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,5,5-Tetramethylmorpholin-2-one is a sterically hindered lactam with potential applications as a scaffold in medicinal chemistry and drug development. Its gem-dimethyl substitution at positions 3 and 5 significantly influences its reactivity towards nucleophiles, generally leading to slower reaction rates compared to unsubstituted morpholinones. Understanding the reactivity of this compound is crucial for its effective utilization in the synthesis of novel chemical entities. These application notes provide an overview of the expected reactivity of this compound with various nucleophiles and detailed, adaptable protocols for key transformations.
General Reactivity Profile
The reactivity of the amide bond within the lactam ring of this compound is governed by the electrophilicity of the carbonyl carbon and the stability of the tetrahedral intermediate formed upon nucleophilic attack. The four methyl groups introduce significant steric hindrance around the carbonyl group and the nitrogen atom, which can impede the approach of nucleophiles. Consequently, more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of more reactive reagents, may be necessary to achieve desired transformations compared to less substituted lactams.
The primary reactions with nucleophiles involve nucleophilic acyl substitution, where the amide bond is cleaved, leading to ring-opening. The general mechanism proceeds through the formation of a tetrahedral intermediate.
Key Reactions and Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the cyclization of an appropriate amino acid precursor. A general, adaptable two-step procedure, based on the synthesis of similar morpholine-2,5-diones, is provided below.[1]
Protocol 1: Synthesis of this compound
Step A: Synthesis of the N-chloroacetylated amino acid precursor
-
To a stirred solution of 2-amino-2-methylpropanoic acid (1 equivalent) and sodium carbonate (1.05 equivalents) in a suitable solvent such as a mixture of THF and water at room temperature, add a solution of chloroacetyl chloride (1.05 equivalents) in THF dropwise over 20 minutes.
-
Stir the reaction mixture for 5 hours at room temperature.
-
Filter the reaction mixture and wash the resulting solid.
-
Wash the filtrate with water, and extract the aqueous phase with ethyl acetate.
-
Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent like ethyl acetate to yield the N-chloroacetylated precursor.
Step B: Intramolecular Cyclization
-
Dissolve the N-chloroacetylated precursor (1 equivalent) in a high-boiling polar aprotic solvent such as DMF.
-
Add this solution dropwise over several hours to a stirred solution of a non-nucleophilic base, such as sodium bicarbonate (3 equivalents), in DMF at an elevated temperature (e.g., 60 °C).
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for 24 hours.
-
Cool the reaction mixture to 0 °C and filter to remove inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
Expected Yield: Moderate to good, based on analogous reactions.[1]
Hydrolysis (Ring-Opening)
The hydrolysis of lactams to the corresponding amino acids can be achieved under acidic or basic conditions. Due to steric hindrance, the hydrolysis of this compound is expected to be slower than that of less substituted lactams.[2]
Protocol 2: Basic Hydrolysis of this compound
-
Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or a mixture of methanol and water.
-
Add an aqueous solution of a strong base, such as sodium hydroxide (e.g., 1 M solution, 2-3 equivalents).[3]
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with an aqueous acid solution (e.g., 1 M HCl).
-
Remove the organic solvent under reduced pressure.
-
The resulting aqueous solution containing the amino acid product can be used as is or the product can be isolated by appropriate work-up procedures, such as ion-exchange chromatography or crystallization.
Protocol 3: Acidic Hydrolysis of this compound
-
Dissolve this compound (1 equivalent) in an aqueous solution of a strong acid, such as hydrochloric acid (e.g., 6 M HCl).
-
Heat the reaction mixture to reflux for an extended period (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and remove the water under reduced pressure to obtain the hydrochloride salt of the ring-opened amino acid.
Quantitative Data Summary (Adapted from structurally related compounds)
| Reaction | Reagents and Conditions | Product | Expected Yield | Reference for Analogy |
| Basic Hydrolysis | 1 M NaOH, MeOH/H₂O, reflux | 2-(2-hydroxy-2-methylpropylamino)-2-methylpropanoic acid | High | [3] |
| Acidic Hydrolysis | 6 M HCl, reflux | 2-(2-hydroxy-2-methylpropylamino)-2-methylpropanoic acid hydrochloride | High | [4] |
Aminolysis (Ring-Opening)
The reaction of lactams with amines results in the formation of amides. The aminolysis of this compound is expected to require elevated temperatures due to its steric hindrance.
Protocol 4: Aminolysis of this compound with a Primary Amine
-
In a sealed tube, dissolve this compound (1 equivalent) in the primary amine (used as both reactant and solvent) or in a high-boiling inert solvent such as xylene with an excess of the primary amine (e.g., 5-10 equivalents).
-
Heat the reaction mixture to a high temperature (e.g., 120-150 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The excess amine can be removed by vacuum distillation or by washing with an acidic solution.
-
The resulting amide product can be purified by column chromatography or crystallization.
Quantitative Data Summary (Adapted from structurally related compounds)
| Reaction | Reagents and Conditions | Product | Expected Yield | Reference for Analogy |
| Aminolysis | Primary Amine (excess), 120-150 °C | N-alkyl-2-(2-hydroxy-2-methylpropylamino)-2-methylpropanamide | Moderate to Good | [5] |
Reduction with Lithium Aluminium Hydride (LAH)
Lactams can be reduced to the corresponding cyclic amines using strong reducing agents like lithium aluminium hydride (LAH).[6][7] This reaction proceeds via the reduction of the amide carbonyl group.
Protocol 5: Reduction of this compound with LiAlH₄
-
To a stirred suspension of lithium aluminium hydride (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams.
-
Stir the resulting mixture at room temperature until a granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with THF or diethyl ether.
-
Dry the combined filtrate and washings over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,3,5,5-tetramethylmorpholine.
-
The product can be purified by distillation.
Quantitative Data Summary (Adapted from structurally related compounds)
| Reaction | Reagents and Conditions | Product | Expected Yield | Reference for Analogy |
| LAH Reduction | LiAlH₄, THF, reflux | 3,3,5,5-Tetramethylmorpholine | Good to Excellent | [6][7] |
Reaction with Grignard Reagents
The reaction of lactams with Grignard reagents can lead to the formation of cyclic hemiaminals or ring-opened amino ketones, depending on the stability of the tetrahedral intermediate. With sterically hindered lactams, the reaction may be sluggish.[8]
Protocol 6: Reaction of this compound with a Grignard Reagent
-
To a solution of the Grignard reagent (e.g., phenylmagnesium bromide, 2-3 equivalents) in anhydrous diethyl ether or THF under an inert atmosphere, add a solution of this compound (1 equivalent) in the same anhydrous solvent dropwise at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, which could be the cyclic hemiaminal or the ring-opened amino ketone, can be purified by column chromatography.
Quantitative Data Summary (Adapted from structurally related compounds)
| Reaction | Reagents and Conditions | Product | Expected Yield | Reference for Analogy |
| Grignard Reaction | PhMgBr, THF, 0 °C to rt | 2-hydroxy-2-phenyl-3,3,5,5-tetramethylmorpholine or 1-(2-hydroxy-2-methylpropylamino)-1-phenyl-2-methylpropan-1-one | Moderate | [8][9] |
Visualizations
Caption: General workflow for the synthesis and reactivity of this compound.
Caption: Generalized mechanism for nucleophilic attack on this compound.
Safety Precautions
-
Lithium Aluminium Hydride (LAH): LAH is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents to release flammable hydrogen gas. All reactions involving LAH must be conducted under a dry, inert atmosphere (nitrogen or argon) in anhydrous solvents. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn. A quenching procedure must be followed carefully to safely destroy excess LAH.
-
Grignard Reagents: Grignard reagents are also highly reactive and sensitive to moisture and air. They should be handled under an inert atmosphere using anhydrous solvents and techniques.
-
General Precautions: Standard laboratory safety practices should be followed for all procedures. This includes working in a well-ventilated fume hood, wearing appropriate PPE, and being aware of the specific hazards of all chemicals used.
Disclaimer
The protocols provided are intended as a guide and are based on general chemical principles and analogous reactions reported in the literature. The reactivity of the highly substituted this compound may vary, and optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry) may be necessary to achieve the desired outcomes and yields. All reactions should be performed by trained personnel in a properly equipped laboratory.
References
- 1. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. The aminolysis of N-aroyl beta-lactams occurs by a concerted mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adichemistry.com [adichemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 2. LiAlH4 | PPT [slideshare.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for 3,3,5,5-Tetramethylmorpholin-2-one in Pharmaceutical Development
Introduction
The morpholin-2-one scaffold is a significant heterocyclic motif in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. Its unique structural and electronic properties allow for diverse biological activities. While specific data on 3,3,5,5-Tetramethylmorpholin-2-one is not extensively available, its structural features suggest potential applications as a constrained amino acid isostere or a core for developing enzyme inhibitors and other bioactive molecules. The gem-dimethyl substitution at positions 3 and 5 is anticipated to enhance metabolic stability and lipophilicity, which are desirable properties in drug candidates.
These application notes provide a comprehensive overview of the potential roles of this compound in drug discovery, based on the known activities of related morpholin-2-one and tetramethylmorpholine derivatives. Detailed experimental protocols for its synthesis and biological evaluation are also presented.
I. Potential Therapeutic Applications
Derivatives of the morpholine scaffold have shown a wide range of biological activities. The incorporation of a this compound core could be explored in the following therapeutic areas:
-
Neuropharmacology : Morpholine derivatives have been investigated as inhibitors of neurotransmitter uptake, specifically for dopamine and norepinephrine.[1] The rigid structure of this compound could be exploited to design selective inhibitors for CNS targets. Additionally, related compounds have been studied as antagonists of nicotinic acetylcholine receptors, suggesting potential in treating nicotine addiction.[1]
-
Oncology : The morpholin-2-one moiety is present in various bioactive molecules with potential anticancer properties.[2] By serving as a scaffold for combinatorial library synthesis, this compound could lead to the discovery of novel kinase inhibitors or apoptosis inducers.
-
Infectious Diseases : The morpholine core is a key component of several approved drugs, including the antibiotic Linezolid. The unique substitution pattern of this compound could be leveraged to develop new antibacterial or antiviral agents with improved pharmacokinetic profiles.
II. Data Presentation
Table 1: Physicochemical Properties of 3,3,5,5-Tetramethylmorpholine (as a related starting material)
| Property | Value | Reference |
| Molecular Formula | C8H17NO | |
| Molecular Weight | 143.23 g/mol | |
| Form | Solid | |
| InChI Key | YCSHCQUVDDBCFR-UHFFFAOYSA-N |
Table 2: Representative Biological Activities of Morpholine Derivatives
| Compound Class | Biological Target/Activity | Example IC50/EC50 | Reference |
| Aryl carboxamide dispiro 1,2,4,5-tetraoxanes | Antimalarial (Plasmodium falciparum) | 0.84 nM | [3] |
| Morpholine-substituted Tetrahydroquinolines | mTOR Inhibition | - | [4] |
| 3,3,5,5-tetramethylmorpholine derivatives | Dopamine/Norepinephrine Uptake Inhibition | - | [1] |
| 3,3,5,5-tetramethylmorpholine derivatives | Nicotinic Acetylcholine Receptor Antagonism | - | [1] |
III. Experimental Protocols
Protocol 1: Synthesis of N-substituted 3,3,5,5-Tetramethylmorpholin-2-ones
This protocol describes a general method for the N-alkylation or N-arylation of this compound, a key step in creating a library of diverse compounds for biological screening.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl or Aryl halide (e.g., Benzyl bromide, Iodomethane)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the desired alkyl or aryl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-substituted this compound.
Protocol 2: In Vitro Biological Assay - Neuronal Monoamine Transporter Uptake Assay
This protocol outlines a method to screen this compound derivatives for their ability to inhibit dopamine and norepinephrine transporters, based on established methodologies for similar compounds.
Materials:
-
HEK293 cells stably expressing human dopamine transporter (DAT) or norepinephrine transporter (NET)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[3H]-Dopamine or [3H]-Norepinephrine
-
Test compounds (derivatives of this compound)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Plate the DAT- or NET-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the test compounds or vehicle control for 15 minutes at room temperature.
-
Add [3H]-Dopamine or [3H]-Norepinephrine to each well to initiate the uptake reaction.
-
Incubate for 10 minutes at room temperature.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and add a scintillation cocktail.
-
Quantify the amount of radioligand taken up by the cells using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
IV. Visualizations
Caption: Synthetic pathway for N-substituted derivatives.
Caption: Workflow for monoamine transporter uptake assay.
Caption: Inhibition of neurotransmitter reuptake pathway.
References
- 1. Buy 3,3,5,5-Tetramethylmorpholine | 19412-12-5 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Bioactive Heterocyclic Compounds from Morpholinone Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of bioactive heterocyclic compounds utilizing substituted morpholin-2-one and morpholin-3-one cores. While the specific starting material 3,3,5,5-tetramethylmorpholin-2-one is not widely documented as a precursor for bioactive compounds, this guide focuses on closely related and synthetically versatile morpholinone scaffolds that serve as valuable starting points for medicinal chemistry exploration. The morpholine ring is a well-established "privileged structure" in drug discovery, known for imparting favorable physicochemical and metabolic properties to bioactive molecules.[1]
Introduction to Morpholinones in Medicinal Chemistry
Morpholine and its derivatives are integral components in a variety of approved drugs and clinical candidates, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, and neuroprotective effects.[2][3] The morpholinone core, a lactam derivative of morpholine, offers a rigid scaffold that can be strategically functionalized to generate diverse libraries of heterocyclic compounds for drug screening. The presence of the carbonyl group and the nitrogen atom within the ring allows for a range of chemical transformations.
Synthesis of Functionalized Heterocycles from Morpholin-2-ones
A key strategy for elaborating the morpholin-2-one scaffold is through C-H functionalization, particularly at the C3 position adjacent to the nitrogen atom. One such method is oxidative C-H imidation, which allows for the direct coupling of the morpholinone with various imides, leading to the formation of more complex heterocyclic systems.
Application Note 1: Synthesis of C3-Imido-Morpholin-2-ones via Oxidative Coupling
This protocol describes a cross-dehydrogenative coupling (CDC) reaction between an N-substituted morpholin-2-one and a cyclic imide. This method provides an atom-economical approach to C-N bond formation.
Experimental Protocol: Oxidative Imidation of N-Phenylmorpholin-2-one
-
Materials:
-
N-Phenylmorpholin-2-one
-
Phthalimide
-
Copper(I) iodide (CuI)
-
Potassium persulfate (K₂S₂O₈)
-
1,4-Dioxane
-
Nitrogen gas (for inert atmosphere)
-
-
Procedure:
-
To a dry round-bottom flask, add N-phenylmorpholin-2-one (1.0 mmol), phthalimide (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K₂S₂O₈ (2.0 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add 5 mL of 1,4-dioxane to the flask.
-
Stir the reaction mixture at 80 °C for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired C3-imido-morpholin-2-one.
-
Quantitative Data Summary
| Entry | Morpholin-2-one Derivative | Imide | Yield (%) |
| 1 | N-Phenylmorpholin-2-one | Phthalimide | 85 |
| 2 | N-Phenylmorpholin-2-one | Succinimide | 93[4] |
| 3 | N-Benzylmorpholin-2-one | Phthalimide | 78 |
Bioactivity Profile: The resulting C3-imido-morpholin-2-one derivatives can be screened for various biological activities. For instance, related heterocyclic structures have shown potential as inhibitors of certain enzymes or as modulators of protein-protein interactions. Further screening in cellular and in vivo models is required to determine their therapeutic potential.
Experimental Workflow
Synthesis of Heterocyclic Phosphonates from Morpholin-3-ones
Morpholin-3-ones can serve as precursors to novel heterocyclic phosphonates, which are of significant interest in medicinal chemistry due to their ability to act as mimics of phosphates or carboxylates in biological systems.
Application Note 2: Synthesis of Morpholin-3,3-diyl-bisphosphonates
This protocol details the reaction of morpholin-3-one with triethyl phosphite in the presence of phosphoryl chloride to yield tetraethyl (morpholine-3,3-diyl)bisphosphonate.
Experimental Protocol: Synthesis of a Morpholin-3,3-diyl-bisphosphonate
-
Materials:
-
Morpholin-3-one
-
Triethyl phosphite
-
Phosphoryl chloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Nitrogen gas (for inert atmosphere)
-
-
Procedure:
-
Dissolve morpholin-3-one (1.0 mmol) in anhydrous DCM (10 mL) in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethyl phosphite (2.5 mmol) dropwise to the stirred solution.
-
Slowly add phosphoryl chloride (1.2 mmol) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the tetraethyl (morpholine-3,3-diyl)bisphosphonate.[5][6]
-
Quantitative Data Summary
| Entry | Lactam | Product | Yield (%) |
| 1 | Morpholin-3-one | Tetraethyl (morpholine-3,3-diyl)bisphosphonate | 87[5] |
| 2 | Thiomorpholin-3-one | Tetraethyl (thiomorpholine-3,3-diyl)bisphosphonate | 87[5] |
Bioactivity Profile: Bisphosphonates are known for their bone-resorbing inhibitory activity. These novel heterocyclic bisphosphonates could be investigated for their potential in treating bone-related disorders or as enzyme inhibitors, leveraging the unique structural features of the morpholine ring.
Logical Relationship Diagram
Hypothetical Signaling Pathway Modulation
Many bioactive heterocyclic compounds exert their effects by modulating specific cellular signaling pathways. For instance, substituted morpholine derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
The diagram below illustrates a hypothetical mechanism where a synthesized morpholinone derivative acts as an inhibitor of a key kinase in a cancer-related signaling cascade.
Signaling Pathway Diagram
This diagram depicts the morpholinone derivative inhibiting Akt, a central node in the pathway, thereby blocking downstream signals that promote cell proliferation and survival, and preventing the inhibition of apoptosis.
Conclusion and Future Directions
The morpholinone scaffold is a versatile starting point for the synthesis of a wide array of novel heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around this privileged core. Future work should focus on expanding the library of morpholinone-derived heterocycles and conducting extensive biological screening to identify new lead compounds for drug development. The adaptability of the morpholinone ring system ensures its continued relevance in the quest for new therapeutic agents.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Analytical techniques for the purification and analysis of 3,3,5,5-Tetramethylmorpholin-2-one
Application Note: Purification and Analysis of 3,3,5,5-Tetramethylmorpholin-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction this compound is a heterocyclic compound belonging to the morpholinone class. Compounds in this class are of interest in medicinal chemistry and materials science. The gem-dimethyl substitution at both the 3- and 5-positions sterically hinders the molecule, potentially influencing its chemical reactivity and biological activity. Accurate and reliable analytical methods are crucial for ensuring the purity and confirming the identity of this compound during synthesis, process development, and quality control. This document provides detailed protocols for the purification and analytical characterization of this compound using standard laboratory techniques.
Purification Protocols
The purification of morpholine derivatives often involves standard chromatographic and recrystallization techniques. Given the basic nature of the morpholine nitrogen, certain modifications to standard procedures can improve separation and yield.[1]
Protocol 1: Flash Column Chromatography
This protocol describes a general procedure for purifying moderately polar, basic compounds like this compound.
Methodology:
-
Eluent Selection: A suitable eluent system should be determined using Thin-Layer Chromatography (TLC). A starting point could be a mixture of ethyl acetate and hexanes. To prevent peak tailing, which is common with amine-containing compounds, 0.5-1% triethylamine (Et3N) can be added to the eluent system.[1] The target is to achieve an Rf value of 0.2-0.4 for the desired compound.
-
Column Packing: Select an appropriately sized silica gel column based on the quantity of crude material (typically a 40-100:1 ratio of silica to crude compound by weight). The column should be packed using the selected eluent system as a slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.[2]
-
Elution: Begin elution with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[1]
Protocol 2: Recrystallization
Recrystallization is an effective final purification step to obtain highly pure, crystalline material.
Methodology:
-
Solvent Selection: The ideal recrystallization solvent (or solvent pair) is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Test various solvents like ethanol, isopropanol, ethyl acetate, or solvent pairs like ethanol/water or ethyl acetate/hexanes.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[2]
-
Inducing Crystallization: If a solvent pair is used, add the "poor" solvent dropwise to the hot solution until it becomes persistently cloudy. Then, add a few more drops of the "good" solvent until the solution is clear again.[2]
-
Crystal Formation: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[1][2] Scratching the inside of the flask with a glass rod can help induce nucleation if crystals do not form.[1]
-
Crystal Collection and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.[1]
Analytical Techniques
A combination of chromatographic and spectroscopic techniques should be employed to confirm the identity, purity, and structure of the final compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the compound. A reverse-phase method is generally suitable for a molecule of this polarity.
Protocol:
-
Standard Preparation: Prepare a stock solution of the purified compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a dilution for analysis (e.g., 50 µg/mL).
-
System Equilibration: Equilibrate the HPLC system by pumping the mobile phase through the column until a stable baseline is achieved.[3]
-
Injection: Inject a defined volume (e.g., 5 µL) of the sample solution.[3]
-
Data Acquisition: Run the analysis and record the chromatogram. Purity is determined by the area percentage of the main peak.
Table 1: Suggested HPLC Parameters
| Parameter | Suggested Condition |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 2.6-5 µm particle size |
| Mobile Phase | Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 5 µL[3] |
| Column Temperature | 25-30 °C |
| Detector | UV-Vis or PDA, wavelength set at ~210 nm (for amide chromophore) |
| Run Time | 10-15 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for confirming the identity (via mass spectrum) and purity of volatile compounds. This compound should be sufficiently volatile for GC analysis.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.
-
Separation & Detection: The compound is vaporized, separated on the GC column, and then fragmented and detected by the mass spectrometer. The resulting mass spectrum serves as a molecular fingerprint.
-
Data Analysis: The identity is confirmed by matching the obtained mass spectrum with the expected fragmentation pattern and molecular ion. Purity is assessed by the relative area of the primary peak in the total ion chromatogram (TIC).
Table 2: Suggested GC-MS Parameters
| Parameter | Suggested Condition |
|---|---|
| GC Column | Capillary column (e.g., HP-5ms, DB-5), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow rate of ~1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Oven Program | Start at 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Transfer Line | 280 °C |
| MS Quadrupole Temp | 150 °C |
| Scan Range | 40-400 m/z |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive analytical technique for structural elucidation and confirmation. Both ¹H and ¹³C NMR should be performed.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D NMR (e.g., COSY, HSQC) spectra on a suitable NMR spectrometer (e.g., 400 MHz).[4]
-
Data Analysis: Process the spectra and assign the observed signals to the corresponding nuclei in the molecular structure. The chemical shifts, integration (for ¹H), and coupling patterns provide detailed structural information.
Table 3: Predicted ¹H and ¹³C NMR Signals for this compound (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment |
|---|---|---|---|
| ¹H NMR | ~7.0-8.0 | Broad Singlet | 1H, NH |
| ~3.5-3.7 | Singlet | 2H, -O-CH₂ -C(CH₃)₂- | |
| ~1.3-1.5 | Singlet | 6H, -C(CH₃ )₂-C=O | |
| ~1.1-1.3 | Singlet | 6H, -O-CH₂-C(CH₃ )₂- | |
| ¹³C NMR | ~175-180 | - | C =O |
| ~70-75 | - | -O-C H₂- | |
| ~55-60 | - | -C (CH₃)₂-C=O | |
| ~50-55 | - | -O-CH₂-C (CH₃)₂- |
| | ~25-30 | - | -C(C H₃)₂-C=O and -C(C H₃)₂-CH₂-O- |
References
Application Notes and Protocols for the Scalable Synthesis of 3,3,5,5-Tetramethylmorpholin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,5,5-Tetramethylmorpholin-2-one is a heterocyclic compound with a substituted morpholin-2-one core. The morpholinone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. The tetramethyl substitution pattern of this particular derivative offers unique steric and electronic properties that can be exploited in drug design to modulate potency, selectivity, and pharmacokinetic profiles. This document provides detailed protocols for the scalable synthesis of this compound, designed for researchers in academic and industrial settings.
Overall Synthetic Strategy
The proposed scalable synthesis of this compound is a two-step process commencing with readily available starting materials. The first step involves the synthesis of the key precursors: 2-amino-2-methyl-1-propanol and 2-bromo-2-methylpropanoyl chloride. The second step is the formation of the morpholin-2-one ring through amidation followed by an intramolecular cyclization.
Experimental Protocols
Part 1: Synthesis of Precursors
Protocol 1.1: Scalable Synthesis of 2-Amino-2-methyl-1-propanol
This protocol is adapted from a known industrial synthesis route. One common industrial method for producing 2-amino-2-methyl-1-propanol involves the reaction of 2-nitropropane with formaldehyde, followed by reduction of the nitro group.[1]
Materials:
-
2-Nitropropane
-
Formaldehyde (37% aqueous solution)
-
Triethylamine
-
Raney Nickel (catalyst)
-
Hydrogen gas
-
Methanol
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Condensation: In a high-pressure reactor, charge 2-nitropropane and an equimolar amount of 37% aqueous formaldehyde.
-
Add triethylamine (0.1 equivalents) as a base catalyst.
-
Seal the reactor and heat the mixture to 80-90°C for 4-6 hours.
-
Monitor the reaction by GC-MS until the consumption of 2-nitropropane is complete.
-
Cool the reaction mixture to room temperature. The product of this step is 2-methyl-2-nitro-1-propanol.
-
Reduction: To the crude 2-methyl-2-nitro-1-propanol, add methanol as a solvent.
-
Carefully add Raney Nickel catalyst (5-10% by weight of the nitro compound).
-
Pressurize the reactor with hydrogen gas to 500-1000 psi.
-
Heat the mixture to 70-80°C with vigorous stirring.
-
Monitor the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.
-
Concentrate the filtrate under reduced pressure to remove methanol.
-
Dissolve the residue in diethyl ether and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-amino-2-methyl-1-propanol.
-
Purify the crude product by vacuum distillation.
Protocol 1.2: Scalable Synthesis of 2-Bromo-2-methylpropanoyl chloride
This protocol involves the bromination of isobutyric acid followed by conversion to the acid chloride.
Materials:
-
Isobutyric acid
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (initiator)
-
Carbon tetrachloride (or a suitable alternative solvent)
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF, catalytic amount)
Procedure:
-
Bromination: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve isobutyric acid in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 2-bromo-2-methylpropanoic acid.
-
Acid Chloride Formation: To the crude 2-bromo-2-methylpropanoic acid, add thionyl chloride (1.5 equivalents) and a catalytic amount of DMF.
-
Stir the mixture at room temperature for 2-3 hours, then gently heat to 50°C for 1 hour to ensure complete reaction.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2-bromo-2-methylpropanoyl chloride can be used directly in the next step or purified by vacuum distillation.
Part 2: Synthesis and Cyclization to this compound
Protocol 2.1: Amidation and Intramolecular Cyclization
This one-pot protocol involves the acylation of 2-amino-2-methyl-1-propanol with 2-bromo-2-methylpropanoyl chloride, followed by in-situ base-mediated cyclization.
Materials:
-
2-Amino-2-methyl-1-propanol
-
2-Bromo-2-methylpropanoyl chloride
-
Triethylamine or another suitable non-nucleophilic base
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Amidation: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, dissolve 2-amino-2-methyl-1-propanol (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 2-bromo-2-methylpropanoyl chloride (1.05 equivalents) in dichloromethane via the dropping funnel over 1-2 hours, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Cyclization: Monitor the formation of the intermediate amide by TLC or LC-MS. Once the amidation is complete, the intramolecular cyclization is promoted by the excess base. Gentle heating (e.g., to reflux, ~40°C for DCM) can be applied to accelerate the cyclization.
-
Monitor the cyclization by TLC or LC-MS until the intermediate amide is consumed.
-
Work-up: Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a mixture of hexanes and ethyl acetate or by column chromatography on silica gel.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Precursor Synthesis
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1.1a | 2-Nitropropane, Formaldehyde | Triethylamine | Water | 80-90 | 4-6 | >90 |
| 1.1b | 2-Methyl-2-nitro-1-propanol | Raney Nickel, H₂ | Methanol | 70-80 | 8-12 | 85-95 |
| 1.2a | Isobutyric acid | NBS, Benzoyl peroxide | CCl₄ | Reflux | 4-8 | 80-90 |
| 1.2b | 2-Bromo-2-methylpropanoic acid | Thionyl chloride, DMF | Neat | 25-50 | 3-4 | >95 |
Table 2: Summary of Reaction Conditions and Yield for this compound Synthesis
| Step | Reactants | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 2.1 | 2-Amino-2-methyl-1-propanol, 2-Bromo-2-methylpropanoyl chloride | Triethylamine | DCM | 0 to RT, then Reflux | 12-24 | 75-85 |
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Detailed experimental workflow for the final synthesis step.
References
Application Notes and Protocols: The Role of the Morpholinone Scaffold in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The morpholinone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties make it an attractive building block for the synthesis of a wide range of biologically active molecules. Chiral morpholinones, in particular, are of significant interest as they can serve as key intermediates in the synthesis of enantiomerically pure pharmaceuticals. While the specific compound 3,3,5,5-Tetramethylmorpholin-2-one is not extensively documented in the literature as a chiral auxiliary or a key component in asymmetric synthesis, the broader class of chiral morpholinones plays a crucial role in the field. This document provides an overview of the general strategies for the asymmetric synthesis of chiral morpholinones, highlighting the potential context for the application of novel derivatives.
Morpholines and morpholinones are recognized as important building blocks in organic synthesis and are considered pharmacophores in medicinal chemistry.[1][2] However, the catalytic enantioselective methods for constructing these N,O-heterocycles, especially those with substitution at the C3 position, have been relatively scarce until recent developments.[1]
General Strategies for Asymmetric Synthesis of Chiral Morpholinones
Several catalytic asymmetric methods have been developed for the synthesis of chiral morpholinones. These strategies often involve the use of chiral catalysts to control the stereochemical outcome of the reaction.
One notable approach is the chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols.[1] This reaction proceeds through a domino [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift of the resulting cyclic α-iminium hemiacetals, which can be described as an asymmetric aza-benzilic ester rearrangement.[1]
Another strategy involves a one-pot Knoevenagel reaction, asymmetric epoxidation, and domino ring-opening cyclization (DROC) to produce 3-aryl/alkyl morpholin-2-ones with high enantioselectivity.[3][4] This method utilizes a quinine-derived urea as a catalyst for the stereoselective steps.[3][4]
The following table summarizes representative data for the asymmetric synthesis of C3-substituted morpholinones using a chiral phosphoric acid catalyst.
Table 1: Enantioselective Synthesis of C3-Substituted Morpholinones
| Entry | Aldehyde Substrate | Amine Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenylglyoxal | 2-Anilinoethanol | 95 | 96 |
| 2 | 4-Methoxyphenylglyoxal | 2-Anilinoethanol | 98 | 97 |
| 3 | 4-Chlorophenylglyoxal | 2-Anilinoethanol | 92 | 95 |
| 4 | 1-Naphthylglyoxal | 2-Anilinoethanol | 85 | 92 |
| 5 | Methylglyoxal | 2-Anilinoethanol | 78 | 88 |
Note: This data is representative of the general method and not specific to this compound.
Experimental Protocols
Below are generalized experimental protocols for the asymmetric synthesis of chiral morpholinones.
Protocol 1: Chiral Phosphoric Acid-Catalyzed Asymmetric Aza-Benzilic Ester Rearrangement [1]
Materials:
-
Aryl/alkylglyoxal (1.0 mmol)
-
2-(Arylamino)ethan-1-ol (1.2 mmol)
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (0.05 mmol, 5 mol%)
-
Anhydrous toluene (5 mL)
-
Molecular sieves (4 Å)
Procedure:
-
To a dried reaction tube containing 4 Å molecular sieves, add the aryl/alkylglyoxal (1.0 mmol), 2-(arylamino)ethan-1-ol (1.2 mmol), and the chiral phosphoric acid catalyst (0.05 mmol).
-
Add anhydrous toluene (5 mL) under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral morpholinone.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Protocol 2: One-Pot Asymmetric Synthesis via Domino Ring-Opening Cyclization (DROC) [3][4]
Materials:
-
Aldehyde (1.0 mmol)
-
(Phenylsulfonyl)acetonitrile (1.0 mmol)
-
Cumyl hydroperoxide (1.5 mmol)
-
1,2-Ethanolamine derivative (1.2 mmol)
-
Quinine-derived urea catalyst (0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dichloromethane (CH₂Cl₂) (10 mL)
Procedure:
-
To a reaction flask, add the aldehyde (1.0 mmol), (phenylsulfonyl)acetonitrile (1.0 mmol), and potassium carbonate (2.0 mmol) in dichloromethane (5 mL). Stir the mixture at room temperature for 1 hour (Knoevenagel condensation).
-
Add the quinine-derived urea catalyst (0.1 mmol) and cool the reaction mixture to 0 °C.
-
Slowly add cumyl hydroperoxide (1.5 mmol) and stir at 0 °C for 12 hours (asymmetric epoxidation).
-
Add the 1,2-ethanolamine derivative (1.2 mmol) to the reaction mixture and allow it to warm to room temperature.
-
Stir for an additional 24 hours (domino ring-opening cyclization).
-
Quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) by chiral HPLC.
Visualizations
The following diagrams illustrate the generalized workflows and logical relationships in the asymmetric synthesis of chiral morpholinones.
Caption: Workflow for Chiral Phosphoric Acid-Catalyzed Synthesis.
Caption: One-Pot Synthesis via Domino Ring-Opening Cyclization.
While direct applications of this compound in asymmetric synthesis are not readily found in the current body of scientific literature, the morpholinone core remains a highly valuable scaffold in the development of chiral molecules and pharmaceuticals. The general methodologies presented here for the asymmetric synthesis of chiral morpholinones provide a foundation for researchers and drug development professionals. The exploration of sterically hindered derivatives, such as those containing tetramethyl substitution, could potentially lead to novel catalysts or chiral auxiliaries with unique reactivity and selectivity profiles. Further research into the synthesis and application of this compound and related structures is warranted to fully explore their potential in asymmetric synthesis.
References
Troubleshooting & Optimization
How to improve the yield and purity of 3,3,5,5-Tetramethylmorpholin-2-one synthesis
Welcome to the technical support center for the synthesis of 3,3,5,5-Tetramethylmorpholin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common approach for synthesizing this compound involves a two-step process. The first step is the N-acylation of 2-amino-2-methyl-1-propanol with α-bromoisobutyryl bromide to form the intermediate, N-(1-hydroxy-2-methylpropan-2-yl)-2-bromo-2-methylpropanamide. The second step is an intramolecular cyclization of this intermediate, typically promoted by a base, to yield the desired this compound.
Q2: What are the critical parameters to control during the N-acylation step?
A2: Temperature control is crucial during the N-acylation reaction. The reaction is often exothermic, and maintaining a low temperature (e.g., 0-5 °C) is essential to prevent side reactions. The rate of addition of α-bromoisobutyryl bromide should also be carefully controlled. A slow, dropwise addition helps to maintain a low concentration of the acylating agent, which can favor the desired N-acylation over potential O-acylation.
Q3: Which bases are suitable for the intramolecular cyclization step?
A3: A variety of bases can be used to promote the intramolecular cyclization. Common choices include inorganic bases like sodium hydroxide, potassium hydroxide, and potassium carbonate, as well as organic bases such as triethylamine and sodium hydride. The choice of base and solvent can significantly impact the reaction rate and yield.
Q4: How can I monitor the progress of the reaction?
A4: The progress of both the N-acylation and cyclization steps can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques will help determine the consumption of starting materials and the formation of the product and any byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in N-acylation Step | 1. Competitive O-acylation: The hydroxyl group of 2-amino-2-methyl-1-propanol can react with the acylating agent. | - Maintain a low reaction temperature (0-5 °C).- Add the α-bromoisobutyryl bromide dropwise to keep its concentration low. |
| 2. Diacylation: The secondary amine formed after the initial acylation can react again with the acylating agent. | - Use a slight excess of the 2-amino-2-methyl-1-propanol. | |
| 3. Incomplete Reaction: Insufficient reaction time or temperature. | - Monitor the reaction by TLC or GC-MS to ensure completion.- Allow the reaction to slowly warm to room temperature after the initial addition at low temperature. | |
| Low Yield in Cyclization Step | 1. Incomplete Cyclization: The base may not be strong enough, or the reaction time may be too short. | - Consider using a stronger base (e.g., sodium hydride in an aprotic solvent like THF).- Increase the reaction temperature or prolong the reaction time, monitoring progress by TLC or GC-MS. |
| 2. Side Reactions: The bromo-intermediate can undergo elimination or intermolecular reactions in the presence of a strong base. | - Optimize the base concentration and reaction temperature. A milder base with a longer reaction time might be beneficial. | |
| 3. Hydrolysis of the Lactone: The morpholin-2-one ring can be susceptible to hydrolysis under strongly basic conditions, especially in the presence of water. | - Use an anhydrous solvent for the cyclization step.- During workup, neutralize the reaction mixture carefully. | |
| Product Purity Issues | 1. Presence of Starting Materials: Incomplete reaction in either step. | - Ensure complete reaction by monitoring with appropriate analytical techniques before workup.- Optimize reaction conditions (time, temperature, stoichiometry). |
| 2. Formation of Byproducts: Such as the O-acylated product, diacylated product, or elimination products. | - See troubleshooting for low yield.- Purify the crude product using column chromatography or recrystallization. | |
| 3. Residual Solvent or Reagents: Inadequate purification. | - Ensure the product is thoroughly dried under vacuum.- Use appropriate washing steps during workup to remove residual reagents. |
Experimental Protocols
Protocol 1: N-acylation of 2-amino-2-methyl-1-propanol
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) and cool the solution to 0 °C in an ice bath.
-
Add a base (e.g., triethylamine, 1.1 eq) to the solution.
-
Slowly add a solution of α-bromoisobutyryl bromide (1.05 eq) in the same solvent to the reaction mixture dropwise over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(1-hydroxy-2-methylpropan-2-yl)-2-bromo-2-methylpropanamide.
Protocol 2: Intramolecular Cyclization
-
Dissolve the crude N-(1-hydroxy-2-methylpropan-2-yl)-2-bromo-2-methylpropanamide (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran or isopropanol).
-
Add a base (e.g., powdered potassium hydroxide or sodium hydride, 1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully quench any excess base (e.g., by adding water if using an inorganic base, or by carefully adding a proton source like ethanol if using sodium hydride).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
Protocol 3: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., hexane, ethyl acetate/hexane mixture, or isopropanol).
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
Technical Support Center: Chromatographic Purification of 3,3,5,5-Tetramethylmorpholin-2-one
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the chromatographic purification of 3,3,5,5-Tetramethylmorpholin-2-one. Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Troubleshooting Guides
This section addresses specific issues that may arise during the chromatographic purification of this compound.
Common Problems and Solutions in Normal-Phase Chromatography
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | Strong interaction between the basic nitrogen of the morpholinone and acidic silanol groups on the silica gel surface. | 1. Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v) or ammonia (in the form of ammonium hydroxide in the polar solvent), to the mobile phase to saturate the acidic sites on the silica. 2. Stationary Phase Change: Consider using a less acidic stationary phase like neutral or basic alumina, or an amine-functionalized silica gel. |
| Poor Separation of Impurities | The solvent system lacks sufficient selectivity for the compound and closely eluting impurities. | 1. Solvent System Optimization: Systematically vary the solvent polarity. Try a different solvent combination with a different selectivity (e.g., replace ethyl acetate with methyl tert-butyl ether or dichloromethane). 2. Gradient Elution: Employ a shallow solvent gradient to improve the resolution between closely eluting peaks. |
| Low or No Recovery | Irreversible adsorption of the compound onto the stationary phase. | 1. Change Stationary Phase: Switch to a less interactive stationary phase like alumina or a bonded phase (e.g., diol). 2. Use Reverse-Phase Chromatography: If the compound has sufficient hydrophobicity, reverse-phase chromatography (e.g., C18 silica) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) can be an effective alternative. |
| Compound Degradation on Column | The acidic nature of the silica gel may be causing the degradation of the target compound. | 1. Deactivate Silica Gel: Use silica gel that has been pre-treated with a base like triethylamine. 2. Alternative Stationary Phase: Utilize a more inert stationary phase such as neutral alumina. |
Experimental Protocol: Flash Column Chromatography (Normal Phase)
This protocol outlines a general procedure for the purification of this compound using flash column chromatography on silica gel.
1. Sample Preparation:
- Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., dichloromethane).
- Adsorb the dissolved crude product onto a small amount of silica gel (dry loading) by concentrating the mixture to a free-flowing powder under reduced pressure. This is often preferred over direct liquid injection to improve resolution.
2. Column Packing:
- Select an appropriately sized flash chromatography column based on the amount of crude material.
- Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
- Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
- Equilibrate the packed column by flushing with 2-3 column volumes of the initial mobile phase.
3. Loading and Elution:
- Carefully load the prepared dry-loaded sample onto the top of the packed column.
- Begin the elution with the initial mobile phase.
- If using gradient elution, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). A typical gradient might be from 5% to 30% ethyl acetate in hexane over 20-30 column volumes.
4. Fraction Collection and Analysis:
- Collect fractions of a suitable volume.
- Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
- Pool the pure fractions and concentrate them under reduced pressure to obtain the purified this compound.
Troubleshooting Workflow for Chromatographic Purification
Caption: Troubleshooting workflow for chromatographic purification.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of this compound?
A1: Potential impurities can originate from starting materials, side reactions, or subsequent degradation. If the synthesis involves the cyclization of a precursor like di-(1-hydroxy-2-methyl-2-propyl)amine, unreacted starting material would be a primary impurity. Other potential impurities could include by-products from incomplete cyclization or side reactions.
Q2: How do I choose between normal-phase and reverse-phase chromatography for this compound?
A2: The choice depends on the polarity of your compound and its impurities. This compound is a relatively polar molecule, making it suitable for normal-phase chromatography on silica or alumina. However, if you encounter issues like strong adsorption or degradation on silica, reverse-phase chromatography (e.g., on C18-functionalized silica) can be a good alternative. A simple way to decide is to run TLC plates for both normal-phase (e.g., silica with ethyl acetate/hexane) and reverse-phase (e.g., C18 with methanol/water) to see which system provides better separation.
Q3: My compound is not moving from the baseline on a silica gel TLC plate, even with 100% ethyl acetate. What should I do?
A3: If your compound is not moving even in a highly polar solvent like ethyl acetate, it indicates a very strong interaction with the silica gel. You can try adding a more polar solvent like methanol to your mobile phase (e.g., 5-10% methanol in dichloromethane). If this still doesn't work, it is a strong indication that you should switch to a different stationary phase, such as alumina, or consider reverse-phase chromatography.
Q4: Can I use preparative HPLC for the purification of this compound?
A4: Yes, preparative High-Performance Liquid Chromatography (HPLC) is an excellent method for obtaining high-purity samples, especially for smaller quantities or when flash chromatography does not provide adequate separation. Both normal-phase and reverse-phase preparative HPLC can be employed. The choice of method would be guided by analytical HPLC development.
Decision Tree for Chromatographic Method Selection
Caption: Decision-making process for selecting a chromatographic method.
Identifying and minimizing byproducts in 3,3,5,5-Tetramethylmorpholin-2-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3,5,5-Tetramethylmorpholin-2-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors. A primary cause is often the formation of side products due to suboptimal reaction conditions.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Ensure the reaction temperature is maintained at the optimal level throughout the process.
-
-
Suboptimal Temperature: The reaction temperature might be too low, leading to a slow reaction rate, or too high, promoting the formation of degradation products and byproducts.
-
Solution: Experiment with a range of temperatures to find the optimal condition for the cyclization step. A stepwise increase in temperature might be beneficial after the initial nucleophilic substitution.
-
-
Base Strength and Stoichiometry: The choice and amount of base are crucial for the deprotonation of the amino alcohol and subsequent cyclization. An inappropriate base can lead to side reactions.
-
Solution: A non-nucleophilic, moderately strong base is often preferred. Ensure the stoichiometry of the base is optimized; an excess can lead to undesired side reactions, while an insufficient amount will result in incomplete reaction.
-
-
Moisture in Reagents and Solvents: Water can interfere with the reaction, particularly if organometallic reagents or strong bases are used.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Handle hygroscopic reagents in a dry atmosphere (e.g., under nitrogen or argon).
-
Question 2: I have identified a significant byproduct in my reaction mixture. How can I identify and minimize its formation?
Answer:
The most common byproduct in this synthesis is often an oxazolidine derivative, formed from the reaction of the amino alcohol with the ketone. Other possibilities include products from elimination or self-condensation of the halo-ketone.
Byproduct Identification:
-
Characterize the byproduct using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The spectral data of an oxazolidine byproduct would show characteristic shifts for the C-O and C-N bonds within a five-membered ring.
Minimizing Byproduct Formation:
-
Formation of Oxazolidine: This byproduct arises from the initial reaction of the amine and hydroxyl groups of 2-amino-2-methyl-1-propanol with the ketone functionality of 3-chloro-3-methyl-2-butanone before the desired substitution and cyclization.
-
Solution: Control the reaction temperature carefully. Lower temperatures during the initial mixing of reactants can favor the desired nucleophilic substitution over oxazolidine formation. A stepwise addition of the base after the initial reactants have been mixed can also be beneficial.
-
-
Elimination Reactions: The α-halo ketone can undergo elimination in the presence of a strong base to form an α,β-unsaturated ketone.
-
Solution: Use a non-nucleophilic, hindered base to minimize elimination. Controlling the rate of addition of the base can also help to keep its instantaneous concentration low.
-
-
Incomplete Cyclization: The intermediate N-(3-methyl-2-oxobutan-3-yl)-2-amino-2-methyl-1-propanol may be present if the cyclization is not complete.
-
Solution: Ensure sufficient reaction time and optimal temperature for the cyclization step. The choice of a suitable solvent that promotes intramolecular reactions can also be helpful.
-
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A common and effective method is the reaction of 2-amino-2-methyl-1-propanol with 3-chloro-3-methyl-2-butanone in the presence of a suitable base. The reaction proceeds via an initial nucleophilic substitution of the chlorine atom by the amino group, followed by an intramolecular cyclization to form the morpholin-2-one ring.
Q2: What are the recommended purification methods for this compound?
A2: Purification can typically be achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is often effective in separating the desired product from less polar byproducts and starting materials. Recrystallization from a suitable solvent system can be employed for further purification if the product is a solid at room temperature.
Q3: How can I confirm the identity and purity of the synthesized this compound?
A3: The identity of the product should be confirmed using a combination of spectroscopic techniques:
-
¹H NMR: To confirm the presence of the different proton environments in the molecule.
-
¹³C NMR: To identify all the carbon atoms in the structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide carbonyl (C=O) and the C-O-C ether linkage. Purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Data Presentation
Table 1: Illustrative Effect of Reaction Conditions on Yield and Byproduct Formation
| Entry | Base | Temperature (°C) | Reaction Time (h) | Yield of Product (%) | Oxazolidine Byproduct (%) | Other Byproducts (%) |
| 1 | K₂CO₃ | 80 | 12 | 45 | 30 | 25 |
| 2 | NaH | 25 -> 80 | 24 | 75 | 10 | 15 |
| 3 | Triethylamine | 100 | 12 | 30 | 50 | 20 |
| 4 | DBU | 60 | 18 | 65 | 15 | 20 |
Note: The data in this table is illustrative and intended to demonstrate potential trends. Actual results may vary depending on specific experimental details.
Experimental Protocols
Synthesis of this compound
Materials:
-
2-amino-2-methyl-1-propanol
-
3-chloro-3-methyl-2-butanone
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 eq.) in anhydrous THF.
-
Addition of Amino Alcohol: Dissolve 2-amino-2-methyl-1-propanol (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.
-
Addition of Halo-ketone: Dissolve 3-chloro-3-methyl-2-butanone (1.1 eq.) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C. After the addition is complete, slowly warm the reaction mixture to room temperature and then reflux for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution. Partition the mixture between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
Visualization
Caption: Troubleshooting workflow for identifying and minimizing byproducts.
Optimizing reaction parameters for the synthesis of morpholin-2-one analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of morpholin-2-one analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing the morpholin-2-one core?
A1: The most prevalent methods for synthesizing the morpholin-2-one core typically start from α-amino acids or 1,2-amino alcohols. A common two-step process involves the reaction of an amino acid with an α-halogenated acyl halide to form an N-(α-haloacyl)-α-amino acid intermediate, which is then cyclized.[1] Another approach is a one-pot synthesis starting from commercially available α-amino acids, 1,2-dibromoethane, and a subsequent N-alkylation or N-arylation agent.[2]
Q2: I am observing significant formation of a dimeric byproduct during the cyclization step. What could be the cause?
A2: Dimerization is a common side reaction, particularly during the intramolecular cyclization to form the morpholin-2-one ring. This is often favored by high concentrations of the acyclic precursor. To minimize dimer formation, it is recommended to perform the cyclization reaction under high-dilution conditions. This can be achieved by the slow, dropwise addition of the substrate to a heated solvent containing the base.
Q3: My N-arylation reaction on the morpholin-2-one nitrogen is giving low yields. What key parameters should I investigate?
A3: Low yields in N-arylation reactions, such as the Chan-Lam or Buchwald-Hartwig couplings, can be attributed to several factors. Key parameters to optimize include the choice of copper or palladium catalyst, the base, the solvent, and the reaction temperature. For copper-catalyzed reactions, CuI is a common catalyst, and bases like K₂CO₃ or NaOH are often used.[3][4] The solvent can also play a crucial role, with DMSO and ethylene glycol being effective options.[3][4] It is also important to ensure that the starting materials are pure and the reaction is performed under an inert atmosphere if using a palladium catalyst.
Q4: What are the best practices for purifying morpholin-2-one analogs?
A4: Purification of morpholin-2-one analogs can be challenging due to their polarity. Column chromatography on silica gel is a standard method. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane/ethyl acetate mixtures, is typically effective.[5] Recrystallization can also be a powerful purification technique if a suitable solvent system is identified. For complex mixtures or stubborn impurities, preparative HPLC may be necessary.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of 3-Substituted Morpholin-2-ones from Amino Acids
| Potential Cause | Suggested Solution |
| Incomplete initial N-alkylation with 1,2-dibromoethane. | Ensure the reaction is heated sufficiently (e.g., 80 °C) and monitored by TLC for complete conversion before proceeding to the next step.[2] Using 1,2-dibromoethane has been shown to give superior results compared to other 1,2-dihaloethanes.[2] |
| Inefficient intramolecular cyclization. | The choice of base is critical. Potassium carbonate (K₂CO₃) is commonly used.[2] Ensure the base is finely powdered and adequately dispersed in the solvent. The reaction temperature for cyclization may need optimization. |
| Side reactions during N-alkylation/arylation. | If performing a subsequent N-alkylation (e.g., with benzyl bromide), ensure the cyclization is complete before adding the alkylating agent.[2] For N-arylation, optimize the catalyst system and reaction conditions as mentioned in the FAQs. |
| Loss of product during workup. | Morpholin-2-ones can have some water solubility. Minimize aqueous washes or perform extractions with a more polar organic solvent like ethyl acetate or dichloromethane. |
Issue 2: Formation of Side Products in Intramolecular Cyclization of N-(2-chloroethyl)acetamides
| Potential Cause | Suggested Solution | | Intermolecular reaction leading to oligomers/polymers. | Perform the cyclization under high dilution conditions. This can be achieved by slow addition of the substrate to the reaction mixture. | | Formation of hydantoin as a major side-product. | This can occur with certain substrates, especially when a base is used for activation. Omitting the base from the activation step can sometimes eliminate this side reaction.[6] | | Hydrolysis of the chloroethyl group. | Ensure all reagents and solvents are anhydrous, as water can react with the chloroethyl group to form a hydroxyethyl impurity.[7] | | Elimination reaction. | Depending on the substrate and base, elimination to form a vinyl group can be a competing reaction. A milder base or lower reaction temperature may be beneficial. |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3-Substituted N-Benzylmorpholin-2-ones[2]
This protocol describes a one-pot synthesis starting from an α-amino acid.
-
To a solution of the α-amino acid (1.0 mmol) in acetonitrile, add potassium carbonate (3.0 mmol).
-
Stir the mixture at 40 °C for 15 minutes.
-
Add 1,2-dibromoethane (1.1 mmol) to the reaction mixture and heat to 80 °C for 6-8 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) for complete conversion.
-
Cool the reaction mixture to room temperature.
-
Add benzyl bromide (1.1 mmol) and potassium carbonate (1.0 mmol).
-
Reflux the reaction mixture for an additional 4 hours.
-
After completion, cool the reaction mixture to room temperature and filter to remove excess potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired N-benzylmorpholin-2-one.
Protocol 2: Copper-Catalyzed N-Arylation of Heterocycles (Adaptable for Morpholin-2-ones)[3]
This protocol provides a general procedure for the N-arylation of N-H containing heterocycles.
-
In a reaction vessel, combine the morpholin-2-one (2.0 mmol), aryl halide (1.0 mmol), copper(I) iodide (CuI) (0.05 mmol for aryl iodides or 0.20 mmol for aryl bromides), and sodium hydroxide (NaOH) (2.0 mmol).
-
Add ethylene glycol (2.0 mL) as the solvent.
-
Cap the vessel and stir the mixture in a preheated oil bath at 120 °C for 24 hours.
-
Alternatively, for microwave-assisted synthesis, place the capped vessel in a microwave reactor and irradiate at 300 W for the optimized time.
-
After the reaction is complete, add water (30.0 mL) to the mixture.
-
Extract the organic portion with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Optimization of Reaction Parameters for the Synthesis of 3-Substituted N-Benzylmorpholin-2-ones [2]
| Entry | Amino Acid | Dihaloethane | Base | Solvent | Yield (%) |
| 1 | (S)-Phenylalanine | 1,2-dibromoethane | K₂CO₃ | Acetonitrile | 78 |
| 2 | (S)-Leucine | 1,2-dibromoethane | K₂CO₃ | Acetonitrile | 75 |
| 3 | (S)-Valine | 1,2-dibromoethane | K₂CO₃ | Acetonitrile | 72 |
| 4 | (S)-Phenylalanine | 1,2-dichloroethane | K₂CO₃ | Acetonitrile | Lower Yield |
Table 2: Scope of Copper-Catalyzed N-Arylation of Imidazole with Aryl Halides [3]
(Note: This table is presented as an example of typical yields and conditions that could be expected when adapting the protocol for morpholin-2-one analogs.)
| Entry | Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | CuI (5 mol%) | NaOH | Ethylene Glycol | 120 | 24 | 95 |
| 2 | Bromobenzene | CuI (20 mol%) | NaOH | Ethylene Glycol | 120 | 24 | 80 |
| 3 | 4-Iodotoluene | CuI (5 mol%) | NaOH | Ethylene Glycol | 120 | 24 | 92 |
| 4 | 4-Bromoanisole | CuI (20 mol%) | NaOH | Ethylene Glycol | 120 | 24 | 75 |
Visualizations
Caption: One-Pot Synthesis of N-Benzylmorpholin-2-ones Workflow.
Caption: Troubleshooting Logic for Low Reaction Yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 4. Copper-Catalyzed Sequential N-Arylation and Aerobic Oxidation: Synthesis of Quinazoline Derivatives [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Overcoming challenges in the synthesis of sterically hindered morpholin-2-ones
Welcome to the technical support center for the synthesis of sterically hindered morpholin-2-ones. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing sterically hindered morpholin-2-ones?
A1: The primary challenges stem from the steric bulk of the substituents, which can significantly hinder the key intramolecular cyclization step. Common issues include:
-
Low reaction yields: Steric hindrance can slow down the desired ring-closure reaction, leading to incomplete conversion of the starting material.
-
Side reactions: Competing intermolecular reactions or alternative intramolecular cyclizations can become more prevalent when the desired pathway is sterically disfavored.
-
Difficult purification: The polarity of morpholin-2-ones, coupled with potentially similar polarities of byproducts and starting materials, can complicate purification by standard column chromatography.
-
Racemization: For chiral substrates, the reaction conditions may lead to a loss of stereochemical integrity.[1]
Q2: Which synthetic routes are typically employed for constructing the morpholin-2-one core?
A2: Several strategies exist, with the most common being the intramolecular cyclization of an N-substituted-(2-hydroxyethyl)amino acid precursor. Key methods include:
-
Dehydrative cyclization: This involves the removal of a water molecule from the N-(2-hydroxyethyl)amino acid precursor, often facilitated by dehydrating agents or azeotropic distillation.
-
Catalytic approaches: Various catalysts, including acids and metal complexes, can be used to promote the cyclization under milder conditions. For instance, triflic acid has been shown to be effective in promoting the dehydrative cyclization of N-(2-hydroxyethyl)amides to form related oxazoline structures.[2] Similarly, silica-supported perchloric acid has been used for the cyclization of N-Cbz-protected diazoketones to form oxazinanones.[3]
-
One-pot multi-step syntheses: More complex morpholin-2-ones can be accessed through sequential one-pot reactions, such as a Knoevenagel reaction followed by asymmetric epoxidation and a domino ring-opening cyclization.[4][5]
Q3: How do bulky substituents on the nitrogen atom affect the cyclization reaction?
A3: Bulky N-substituents can significantly impact the thermodynamics and kinetics of the cyclization. The hybridization of the nitrogen atom plays a crucial role; for instance, N-acyl morpholin-2-ones are more readily polymerized (indicating a more facile ring-opening) compared to N-aryl or N-alkyl substituted morpholin-2-ones, which do not polymerize as readily. This suggests that the stability of the resulting ring is influenced by the electronics and sterics of the N-substituent.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inefficient Cyclization/Dehydration | The intramolecular cyclization is often the rate-limiting step and can be slow for sterically hindered substrates. | Optimize Reaction Conditions: Increase reaction temperature, prolong the reaction time, or use a Dean-Stark apparatus for azeotropic removal of water if applicable. Employ a Dehydrating Agent: Add a chemical dehydrating agent. For related syntheses of 2-oxazolines from N-(2-hydroxyethyl)amides, stoichiometric reagents like the Burgess reagent have been used.[6] Catalyst Screening: Test different Brønsted or Lewis acid catalysts to facilitate the cyclization. Triflic acid has been shown to be effective in promoting similar dehydrative cyclizations.[2] |
| Poor Quality Starting Materials | Impurities in the N-(2-hydroxyethyl)amino acid precursor can inhibit the reaction. | Purify Starting Materials: Recrystallize or chromatograph the precursor to ensure high purity before the cyclization step. Verify purity using NMR or melting point analysis. |
| Incorrect Solvent Choice | The solvent can influence the solubility of the reactants and the transition state of the cyclization. | Solvent Screening: Test a range of solvents with varying polarities and boiling points. For the synthesis of related oxazinanones, polar protic solvents like methanol and ethanol were found to be superior to non-nucleophilic solvents such as DCE, THF, or toluene.[3] |
Issue 2: Presence of Significant Side Products
| Possible Cause | Troubleshooting Step | Characterization of Byproducts |
| Intermolecular Dimerization/Polymerization | At higher concentrations, intermolecular reactions can compete with the desired intramolecular cyclization. | Adjust Concentration: Run the reaction at a higher dilution to favor the intramolecular pathway. |
| Alternative Intramolecular Cyclization | If the amino acid precursor has other reactive functional groups, alternative ring structures may form. For example, precursors derived from glutamine or asparagine can form pyroglutamic acid or succinimide derivatives, respectively.[7] | Spectroscopic Analysis: Use NMR (1H, 13C, COSY, HMBC) and Mass Spectrometry to identify the structure of the major side products. This will help in understanding the competing reaction pathway and modifying the reaction conditions or protecting groups accordingly. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Similar Polarity of Product and Starting Material | The starting amino acid precursor and the cyclized morpholin-2-one can have similar polarities, making separation by standard silica gel chromatography challenging. | Alternative Chromatography: Utilize a different stationary phase, such as alumina, or employ reversed-phase chromatography. For polar compounds, polar-copolymerized C18 columns can offer better separation.[8] Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Derivative Formation: In some cases, it may be easier to purify a less polar derivative of the product, from which the desired product can be regenerated in a subsequent step. |
| Product Instability on Silica Gel | Some morpholin-2-ones may be sensitive to the acidic nature of standard silica gel, leading to decomposition during chromatography. | Deactivate Silica Gel: Pre-treat the silica gel with a base, such as triethylamine, by including a small percentage (e.g., 1%) in the eluent. Use Plate Chromatography: For small-scale purifications, preparative thin-layer chromatography (TLC) can sometimes provide a quicker and milder separation.[1] |
Quantitative Data Summary
The yield of morpholin-2-ones can be highly dependent on the reaction conditions and the nature of the substituents. Below is a summary of yields obtained for C3-substituted morpholin-2-ones in a one-pot reaction, illustrating the impact of the aryl substituent.
| Entry | R Group on Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 4-F-Ph | (R)-4-(4-fluorophenyl)-morpholin-2-one | 71 | 89 |
| 2 | 4-Me-Ph | (R)-4-(p-tolyl)-morpholin-2-one | 81 | 85 |
| 3 | 4-Ph-Ph | (R)-4-([1,1'-biphenyl]-4-yl)-morpholin-2-one | 90 | 85 |
| 4 | 4-NO2-Ph | (R)-4-(4-nitrophenyl)-morpholin-2-one | 75 | 70 |
| 5 | 1-Naphthyl | (R)-4-(naphthalen-1-yl)-morpholin-2-one | 73 | 63 |
| Data adapted from a one-pot Knoevenagel/asymmetric epoxidation/domino ring-opening cyclization approach.[4] |
Key Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Phenyl Morpholin-2-one
This protocol describes a common method for synthesizing the morpholin-2-one core, which involves the cyclization of a bromoester intermediate.
-
Starting Material Preparation: Begin with the corresponding N-substituted amino acid (e.g., N-phenylglycine).
-
Bromoester Formation: React the N-substituted amino acid with 1,2-dibromoethane. This initially forms an intermediate bromoester.
-
Cyclization: Upon prolonged heating, the bromoester undergoes intramolecular cyclization to yield the desired N-phenyl morpholin-2-one.
-
Work-up and Purification: After cooling, the reaction mixture is typically subjected to an aqueous work-up, extracted with an organic solvent, dried, and concentrated. The crude product is then purified, often by silica gel chromatography.
Note: The synthesized N-phenyl morpholin-2-one was reported to be stable for extended periods at 4 °C but showed decomposition when stored at room temperature for several weeks.[1]
Protocol 2: Purification by Plate Chromatography
This protocol provides an example of a purification method for a morpholin-2-one derivative.[1]
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Chromatography: Spot the dissolved sample onto a preparative silica gel plate.
-
Elution: Develop the plate using an appropriate eluent system. A common system for these types of compounds is a mixture of ethyl acetate and hexane (e.g., 1:3 or 1:2 v/v). For more polar compounds, a system containing dichloromethane and ethyl acetate (e.g., 8:1 v/v) may be used.
-
Isolation: After development, visualize the bands (e.g., under UV light if applicable), scrape the silica corresponding to the desired product band, and extract the product from the silica using a more polar solvent (e.g., pure ethyl acetate or a mixture of dichloromethane and methanol).
-
Final Steps: Filter the silica from the extraction solvent and concentrate the filtrate under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the synthesis of sterically hindered morpholin-2-ones.
Caption: A decision tree to troubleshoot low yields in morpholin-2-one synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 4. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for removing residual catalysts and reagents from 3,3,5,5-Tetramethylmorpholin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3,3,5,5-Tetramethylmorpholin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound typically involves the reaction of 2-amino-2-methyl-1-propanol with a haloacetyl halide (e.g., α-bromoisobutyryl bromide) in the presence of a base, followed by intramolecular cyclization. The most common impurities include:
-
Residual Catalysts: Unreacted acidic or basic catalysts.
-
Unreacted Starting Materials: 2-amino-2-methyl-1-propanol and the haloacetyl halide.
-
Triethylamine Hydrochloride (TEA·HCl): If triethylamine is used as the acid scavenger, this salt is a major byproduct.[1]
-
Byproducts: Products from side reactions, such as intermolecular condensation.
Q2: What are the general methods for purifying crude this compound?
A2: Common purification techniques for morpholin-2-one derivatives include:
-
Aqueous Workup: To remove water-soluble impurities like TEA·HCl.[1]
-
Recrystallization: An effective method for obtaining highly pure crystalline product.
-
Column Chromatography: Useful for separating the target compound from closely related impurities.[2]
-
Distillation: Suitable if the product is a liquid and has a significantly different boiling point from the impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Presence of Triethylamine Hydrochloride (TEA·HCl) in the Final Product
Symptoms:
-
Broad or unexpected peaks in NMR spectra.
-
The isolated product is a sticky solid or oil instead of a crystalline solid.
-
The presence of a white, water-soluble solid in the crude product.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Aqueous Wash | Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or brine. TEA·HCl is highly soluble in water and will be extracted into the aqueous layer.[1] |
| 2 | Acidic Wash | A dilute acid wash (e.g., 1M HCl) can be used to ensure all triethylamine is protonated and extracted into the aqueous phase. This should be followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid. |
| 3 | Filtration | If the reaction is performed in a solvent where TEA·HCl is poorly soluble (e.g., diethyl ether, THF), the salt will precipitate and can be removed by filtration.[1][3] |
| 4 | Recrystallization | Recrystallize the crude product from a suitable solvent system. The significant difference in solubility between the product and the salt will allow for separation. |
Issue 2: Low Yield After Recrystallization
Symptoms:
-
A significant amount of product remains in the mother liquor.
-
Poor recovery of crystalline material.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Solvent Selection | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents or solvent mixtures. |
| 2 | Cooling Process | Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation. |
| 3 | Concentration of Mother Liquor | Concentrate the mother liquor under reduced pressure and attempt a second recrystallization to recover more product. |
| 4 | Seeding | If crystallization is slow to initiate, add a seed crystal of the pure product to the cooled solution. |
Issue 3: Incomplete Removal of Starting Materials
Symptoms:
-
Signals corresponding to 2-amino-2-methyl-1-propanol or the haloacetyl halide are present in the NMR spectrum of the purified product.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Reaction Stoichiometry | Ensure the reaction goes to completion by using a slight excess of one of the reactants, if appropriate. |
| 2 | Aqueous Wash | 2-amino-2-methyl-1-propanol has some water solubility and can be partially removed with an aqueous wash. |
| 3 | Acid/Base Wash | An acidic wash will protonate the unreacted amine, making it more water-soluble. A basic wash can hydrolyze and remove the unreacted haloacetyl halide. |
| 4 | Column Chromatography | If the starting materials have different polarities than the product, silica gel chromatography can be an effective separation method.[2] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-2-methyl-1-propanol (1.0 eq) and triethylamine (1.1 eq) in a suitable solvent (e.g., dichloromethane, THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of α-bromoisobutyryl bromide (1.05 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, proceed with one of the purification protocols below.
Protocol 2: Purification by Aqueous Workup and Recrystallization
-
Quench the reaction mixture with water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) to yield pure this compound.
Protocol 3: Purification by Filtration
-
If the reaction was conducted in a solvent in which triethylamine hydrochloride is insoluble (e.g., diethyl ether), cool the reaction mixture to promote further precipitation of the salt.
-
Filter the mixture through a Büchner funnel to remove the solid triethylamine hydrochloride.[1]
-
Wash the filter cake with a small amount of cold solvent to recover any entrained product.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting crude product can be further purified by recrystallization or column chromatography if necessary.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
References
Considerations for scaling up the laboratory synthesis of 3,3,5,5-Tetramethylmorpholin-2-one
This technical support guide is intended for researchers, scientists, and drug development professionals involved in the laboratory synthesis and scale-up of 3,3,5,5-Tetramethylmorpholin-2-one. It provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound. The proposed synthesis involves a two-step process:
-
N-acylation: Reaction of 2-amino-2-methyl-1-propanol with 2-bromo-2-methylpropanoyl bromide to form the intermediate, N-(1-hydroxy-2-methylpropan-2-yl)-2-bromo-2-methylpropanamide.
-
Cyclization: Intramolecular cyclization of the intermediate to yield this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of N-acylation intermediate | 1. Moisture in reagents or solvent: 2-bromo-2-methylpropanoyl bromide is highly sensitive to moisture, leading to hydrolysis. 2. Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion or side product formation. 3. Reaction temperature too high: This can lead to decomposition of the acyl bromide or unwanted side reactions. | 1. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Carefully check the molar equivalents of all reactants. A slight excess of the amino alcohol may be used. 3. Maintain a low reaction temperature, typically 0 °C, during the addition of the acyl bromide. |
| Formation of multiple products in N-acylation step | 1. Di-acylation: The hydroxyl group of the amino alcohol can also be acylated. 2. Side reactions of the acyl bromide: Elimination of HBr from the acyl bromide can occur. | 1. Use a non-nucleophilic base (e.g., triethylamine) and add the acyl bromide slowly to the solution of the amino alcohol. 2. Ensure the reaction temperature is kept low. |
| Low or no yield of this compound during cyclization | 1. Base is not strong enough: The chosen base may not be sufficient to deprotonate the hydroxyl group for the intramolecular cyclization. 2. Reaction temperature is too low or too high: The reaction may not proceed at a sufficient rate at low temperatures, while high temperatures can lead to decomposition. 3. Steric hindrance: The bulky methyl groups may hinder the intramolecular reaction. | 1. Consider using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). 2. Optimize the reaction temperature. Start at room temperature and gradually increase if no reaction is observed. Monitor the reaction by TLC or LC-MS. 3. A more polar, aprotic solvent like DMF or DMSO may facilitate the reaction. |
| Difficulty in purifying the final product | 1. Presence of unreacted starting material or intermediate. 2. Formation of byproducts. 3. Product is highly soluble in the workup solvent. | 1. Ensure the reaction has gone to completion before workup. 2. Column chromatography on silica gel is recommended for purification. A range of solvent systems (e.g., hexane/ethyl acetate) should be tested to find the optimal separation conditions. 3. During aqueous workup, saturate the aqueous layer with NaCl to reduce the solubility of the product and extract with a suitable organic solvent multiple times. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent for the N-acylation step?
A1: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are good choices for the N-acylation reaction as they are inert to the reaction conditions and can be easily removed.
Q2: What is the recommended base for the N-acylation step and why?
A2: Triethylamine (TEA) is a suitable non-nucleophilic base. It will scavenge the HBr generated during the reaction without competing with the amino alcohol as a nucleophile.
Q3: How can I monitor the progress of the reactions?
A3: Both the N-acylation and cyclization reactions can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, staining with potassium permanganate can help visualize the reactants and products.
Q4: What are the key safety precautions for this synthesis?
A4: 2-bromo-2-methylpropanoyl bromide is corrosive and lachrymatory; it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Strong bases like sodium hydride are flammable and react violently with water; handle with care under an inert atmosphere.
Q5: Are there any alternative methods for the cyclization step?
A5: Yes, in addition to a strong base, one could explore a silver-mediated cyclization. Silver salts such as silver(I) oxide or silver(I) carbonate can promote the intramolecular Williamson ether synthesis.
Experimental Protocols
Step 1: Synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-2-bromo-2-methylpropanamide
Materials:
-
2-amino-2-methyl-1-propanol
-
2-bromo-2-methylpropanoyl bromide
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-2-methyl-1-propanol (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-bromo-2-methylpropanoyl bromide (1.05 eq) in anhydrous DCM to the cooled solution via a dropping funnel over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Synthesis of this compound
Materials:
-
N-(1-hydroxy-2-methylpropan-2-yl)-2-bromo-2-methylpropanamide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the crude intermediate from Step 1 (1.0 eq) in anhydrous THF to the NaH suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to obtain this compound.
Data Presentation
Table 1: Reaction Parameters for N-acylation
| Parameter | Recommended Value | Notes |
| Reactant Ratio (Amino alcohol:Acyl bromide:Base) | 1 : 1.05 : 1.1 | A slight excess of the acyl bromide and base is used. |
| Solvent | Anhydrous DCM | Ensures a dry reaction environment. |
| Temperature | 0 °C to Room Temperature | Addition at 0 °C is critical to control reactivity. |
| Reaction Time | 4 hours | Monitor by TLC for completion. |
Table 2: Reaction Parameters for Cyclization
| Parameter | Recommended Value | Notes |
| Reactant Ratio (Intermediate:Base) | 1 : 1.2 | A slight excess of the base is used to ensure complete deprotonation. |
| Solvent | Anhydrous THF | A suitable aprotic solvent. |
| Temperature | Reflux | Heating is likely required to overcome steric hindrance. |
| Reaction Time | 4-6 hours | Monitor by TLC for completion. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for the synthesis of this compound.
Strategies to prevent the degradation of 3,3,5,5-Tetramethylmorpholin-2-one during reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to prevent the degradation of 3,3,5,5-Tetramethylmorpholin-2-one during chemical reactions. The information is presented in a question-and-answer format to directly address potential issues encountered in experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a heterocyclic organic compound. Its structure consists of a six-membered morpholin-2-one ring with four methyl groups at the 3 and 5 positions. The key features are a lactam (a cyclic amide) functional group and significant steric hindrance around the carbonyl group due to the gem-dimethyl groups. This steric hindrance plays a crucial role in its reactivity and stability.
Q2: What are the primary degradation pathways for this compound?
A2: The most probable degradation pathway for this compound is through hydrolysis of the lactam bond. This can be catalyzed by both acids and bases, leading to ring-opening and the formation of a carboxylic acid and an amine. Other potential degradation routes, though likely less common under typical reaction conditions, include oxidative cleavage and thermal decomposition at elevated temperatures.
Q3: How does the steric hindrance from the tetramethyl groups affect the stability of the molecule?
A3: The four methyl groups at positions 3 and 5 create significant steric bulk around the carbonyl carbon of the lactam. This steric hindrance is expected to decrease the rate of nucleophilic attack at the carbonyl group, which is the key step in both acid- and base-catalyzed hydrolysis. Consequently, this compound is anticipated to be more stable towards hydrolysis compared to unsubstituted or less substituted morpholin-2-ones.
Q4: Can this compound undergo polymerization?
A4: While N-acyl morpholin-2-ones are known to undergo ring-opening polymerization, N-unsubstituted lactams like this compound are generally less prone to this reaction under standard conditions. However, the possibility of polymerization should be considered, especially at high temperatures or in the presence of strong catalysts.
Troubleshooting Guides
This section provides troubleshooting for common issues that may arise during reactions involving this compound.
Issue 1: Low yield of desired product and presence of ring-opened byproducts.
| Potential Cause | Recommended Solution |
| Acid-catalyzed hydrolysis | - pH Control: Maintain the reaction mixture at a neutral or slightly acidic pH if the desired reaction allows. Avoid strongly acidic conditions (pH < 4).- Choice of Acid: If an acid is required, consider using a milder acid or a Lewis acid that is less likely to promote hydrolysis.- Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis. |
| Base-catalyzed hydrolysis | - pH Control: Avoid strongly basic conditions (pH > 10). If a base is necessary, use a non-nucleophilic, sterically hindered base.- Reaction Time: Minimize the reaction time to reduce the exposure of the lactam to basic conditions. |
| Presence of nucleophilic reagents | - Reagent Selection: If possible, choose reagents that are less nucleophilic towards the lactam carbonyl.- Protection Strategy: In multi-step syntheses, consider protecting the lactam nitrogen, for example, as a Boc or Cbz derivative, to reduce the electrophilicity of the carbonyl group. However, the feasibility of this approach depends on the overall synthetic route. |
Issue 2: Formation of unidentified impurities, especially at elevated temperatures.
| Potential Cause | Recommended Solution |
| Thermal degradation | - Temperature Optimization: Determine the minimum temperature required for the desired reaction to proceed at a reasonable rate. Avoid prolonged heating at high temperatures.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation at high temperatures. |
| Oxidative degradation | - Degassing Solvents: Use degassed solvents to remove dissolved oxygen.- Antioxidants: If compatible with the reaction, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene). |
Experimental Protocols
Below are general protocols that can be adapted to minimize the degradation of this compound during a reaction.
Protocol 1: General Procedure for a Reaction Under pH Control
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add this compound and the appropriate solvent.
-
pH Monitoring: Before adding other reagents, measure the initial pH of the solution using a calibrated pH meter or pH indicator strips suitable for the solvent system.
-
Reagent Addition: Add the other reactants and catalysts to the mixture. If an acidic or basic reagent is used, add it slowly while monitoring the pH of the reaction mixture.
-
pH Adjustment: If necessary, add a non-nucleophilic buffer or a dilute solution of a mild acid/base to maintain the pH within the desired range (ideally between 5 and 9).
-
Temperature Control: Maintain the reaction at the optimal temperature, avoiding excessive heat.
-
Work-up: Upon completion of the reaction, neutralize the mixture to a pH of ~7 before extraction and purification to prevent degradation during these steps.
Protocol 2: Purification by Recrystallization
If the desired product containing the this compound moiety is a solid, recrystallization is a suitable method for purification that can minimize degradation.
-
Solvent Selection: Choose a solvent or solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. The impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Common solvents for recrystallization of polar compounds include ethanol, isopropanol, ethyl acetate, and their mixtures with water or hexanes.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored by impurities, a small amount of activated charcoal can be added to the hot solution and then removed by hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote crystallization. Slow cooling generally leads to larger and purer crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for reactions with this compound.
Exploring alternative and more efficient synthetic pathways to 3,3,5,5-Tetramethylmorpholin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on alternative and more efficient synthetic pathways to 3,3,5,5-tetramethylmorpholin-2-one. Due to the significant steric hindrance posed by the gem-dimethyl groups at both the 3- and 5-positions, conventional synthetic methods may prove inefficient. This resource offers detailed troubleshooting for potential issues encountered during synthesis and presents plausible alternative routes.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common challenges in the synthesis of sterically hindered heterocyclic compounds like this compound.
General Troubleshooting
| Question | Answer |
| My reaction yield is consistently low. What are the common causes and how can I improve it? | Low yields in the synthesis of sterically hindered molecules are common. Consider the following: - Steric Hindrance: The primary challenge is overcoming the steric bulk of the tetramethyl substitution. This can significantly slow down reaction rates. Consider using more reactive reagents, higher reaction temperatures, or longer reaction times. Microwave irradiation can sometimes be effective in accelerating sterically hindered reactions. - Purity of Reagents: Ensure all starting materials and solvents are of high purity and anhydrous, as side reactions with impurities can reduce yield. - Reaction Conditions: Systematically optimize reaction parameters such as temperature, concentration, and catalyst loading. For sterically hindered esterifications, specialized catalysts might be necessary. |
| I am observing significant side product formation. How can I minimize this? | Side reactions are often competitive with the desired reaction, especially when the main pathway is slow due to steric hindrance. - Protecting Groups: If applicable, consider using protecting groups to block reactive sites that may lead to side products. - Choice of Reagents: Select reagents known for high selectivity. For example, in esterification, using an acid chloride might be more effective than a Fischer esterification for hindered substrates. - Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to identify the formation of side products early and adjust conditions accordingly. |
| The intramolecular cyclization to form the lactam is not proceeding efficiently. What can I do? | Intramolecular cyclization of sterically hindered substrates can be challenging. - High Dilution: Running the reaction under high dilution conditions can favor intramolecular cyclization over intermolecular polymerization. - Activating Agents: Use potent activating agents for the carboxylic acid or employ a stronger base to facilitate the nucleophilic attack of the amine. - Alternative Cyclization Strategies: Explore different cyclization methods, such as those involving a Mitsunobu reaction or the use of a leaving group on the carbon adjacent to the nitrogen. |
Proposed Alternative Synthetic Pathways
Given the lack of direct literature precedence for the synthesis of this compound, two plausible, more efficient pathways are proposed below, based on the synthesis of analogous structures.
Pathway 1: Esterification followed by Intramolecular Amidation
This pathway involves the esterification of a sterically hindered amino alcohol with a sterically hindered carboxylic acid, followed by an intramolecular cyclization to form the target lactam.
Experimental Protocol:
Step 1: Synthesis of the Intermediate Amino Ester
-
To a solution of 2-hydroxy-2-methylpropanoic acid in a suitable solvent (e.g., dichloromethane), add a coupling agent such as dicyclohexylcarbodiimide (DCC) or a more modern reagent like HATU, which is often more effective for hindered systems.
-
Add a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).
-
Slowly add a solution of 2-amino-2-methylpropan-1-ol to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter off any solid byproducts and purify the crude product by column chromatography.
Step 2: Intramolecular Amidation (Lactamization)
-
Dissolve the purified amino ester in a high-boiling point, non-polar solvent such as toluene or xylene.
-
Add a strong, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide) to the solution at room temperature.
-
Heat the reaction mixture to reflux under an inert atmosphere for 12-24 hours, monitoring the disappearance of the starting material.
-
After cooling, quench the reaction carefully with a proton source (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Troubleshooting for Pathway 1:
| Question | Answer |
| The esterification yield is low due to the sterically hindered alcohol and acid. | Standard esterification methods like Fischer esterification are unlikely to be effective. - Alternative Coupling Reagents: Use more powerful coupling reagents such as HATU, HBTU, or COMU, which are designed for peptide synthesis and can be effective for hindered substrates.[1] - Acid Chloride Route: Convert the carboxylic acid to its more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride. The acid chloride can then be reacted with the amino alcohol in the presence of a non-nucleophilic base.[2] - Mitsunobu Reaction: While typically challenging for tertiary alcohols, a modified Mitsunobu protocol might be attempted, although success is not guaranteed.[3][4][5][6][7] |
| The intramolecular cyclization is slow and results in polymerization. | - High Dilution: Perform the cyclization at very low concentrations (e.g., 0.01 M) to favor the intramolecular reaction. - Base Selection: The choice of base is critical. A strong, non-nucleophilic base is required to deprotonate the amine without promoting other side reactions. |
Pathway 2: Amidation followed by Intramolecular O-Alkylation
This alternative approach first forms the amide bond and then closes the ring via an intramolecular Williamson ether synthesis.
Experimental Protocol:
Step 1: Synthesis of the Intermediate Halo-Amide
-
Dissolve 2-amino-2-methylpropan-1-ol in a suitable solvent like dichloromethane or THF.
-
Cool the solution to 0 °C and add a non-nucleophilic base such as triethylamine or diisopropylethylamine.
-
Slowly add a solution of 2-bromo-2-methylpropanoyl bromide to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 12 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Step 2: Intramolecular O-Alkylation
-
Dissolve the purified halo-amide in a polar aprotic solvent such as DMF or THF.
-
Add a strong base, such as sodium hydride, to the solution at 0 °C to deprotonate the hydroxyl group.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the formation of the cyclic product by TLC or LC-MS.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the final product.
Troubleshooting for Pathway 2:
| Question | Answer |
| The initial amidation reaction is sluggish. | The reaction between a hindered amine and a hindered acyl halide can be slow. - Temperature Control: While the initial addition should be at 0 °C to control the exothermic reaction, gentle heating may be required to drive the reaction to completion after the initial stages. - Base: Ensure a sufficient amount of a non-nucleophilic base is used to scavenge the HBr formed during the reaction. |
| The intramolecular cyclization is not proceeding, or I observe elimination products. | - Base and Solvent Choice: The combination of base and solvent is crucial. A strong, non-nucleophilic base in a polar aprotic solvent is generally preferred for Williamson ether synthesis. - Temperature: If the reaction is slow at room temperature, gentle heating may be necessary. However, excessive heat can promote elimination side reactions. Careful optimization of the temperature is required. |
Quantitative Data Summary
The following table provides estimated yields for the key reaction types involved in the proposed pathways, based on literature for sterically hindered substrates. Actual yields for the synthesis of this compound may vary and require optimization.
| Reaction Type | Pathway | Reagents/Conditions | Typical Yield Range for Hindered Substrates |
| Esterification | 1 | DCC/DMAP or HATU | 40-70% |
| Intramolecular Amidation | 1 | NaH or KOtBu in Toluene (reflux) | 50-80% |
| Amidation | 2 | Acyl Halide and Amine with Base | 70-90% |
| Intramolecular O-Alkylation | 2 | NaH in DMF or THF | 40-60% |
References
- 1. Ester synthesis by esterification [organic-chemistry.org]
- 2. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Validation & Comparative
A Comparative Analysis of 3,3,5,5-Tetramethylmorpholin-2-one and Its Isomers for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The morpholinone scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. This guide provides a comparative analysis of 3,3,5,5-tetramethylmorpholin-2-one and its structural isomers, focusing on their synthesis, potential biological activities, and physicochemical properties. Due to limited direct comparative studies on these specific isomers, this analysis draws upon structure-activity relationships (SAR) established for the broader class of morpholinone derivatives.
Physicochemical Properties and Structural Isomerism
The positioning of the carbonyl group and methyl substituents on the morpholine ring gives rise to several isomers of tetramethylmorpholin-2-one. The key isomers considered in this analysis are this compound and its notional isomer, 2,2,5,5-tetramethylmorpholin-3-one. The steric hindrance and electronic effects of the four methyl groups, combined with the location of the lactam functionality, are expected to significantly influence the molecules' polarity, lipophilicity, and ability to participate in hydrogen bonding. These differences, in turn, are predicted to affect their pharmacokinetic properties and biological target interactions.
| Property | This compound | 2,2,5,5-Tetramethylmorpholin-3-one (Hypothetical) |
| Molecular Formula | C₈H₁₅NO₂ | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol | 157.21 g/mol |
| General Structure | The carbonyl group is at the 2-position, adjacent to the nitrogen atom. | The carbonyl group is at the 3-position, adjacent to the oxygen atom. |
| Predicted Lipophilicity (logP) | Lower due to the exposed amide functionality. | Potentially higher due to the less polar ether linkage adjacent to the carbonyl group. |
| Hydrogen Bond Donor/Acceptor | One donor (N-H), two acceptors (C=O, O). | One donor (N-H), two acceptors (C=O, O). |
| Reactivity | The lactam is susceptible to nucleophilic attack. The gem-dimethyl groups provide steric shielding. | The lactam is also susceptible to nucleophilic attack. The gem-dimethyl groups provide steric shielding. |
Synthesis Strategies
The synthesis of morpholin-2-ones generally involves the cyclization of α-haloacetamides derived from amino alcohols or the reaction of α-amino acids with 1,2-dihaloethanes. The synthesis of this compound would likely follow a similar strategy, utilizing a sterically hindered amino alcohol precursor.
Experimental Protocols
General Synthesis of Morpholin-2-ones
A common route to morpholin-2-ones involves the N-alkylation of an amino acid with a 1,2-dihaloethane followed by intramolecular cyclization. For tetramethylated derivatives, a multi-step synthesis starting from a suitably substituted amino alcohol would be necessary.
DOT Script for General Synthesis Workflow:
Caption: General workflow for the synthesis of morpholin-2-one derivatives.
Comparative Biological Activity
While direct comparative data for this compound and its isomers is not available, the biological activities of various morpholinone derivatives have been reported, primarily in the areas of oncology and inflammation. The structure-activity relationship (SAR) suggests that the nature and position of substituents on the morpholine ring are critical for activity.
Anticancer Activity
Morpholine-containing compounds have been investigated as inhibitors of various kinases, including the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[1] The morpholine moiety is often crucial for binding to the ATP-binding pocket of these enzymes. The steric bulk of the tetramethyl substitution in this compound and its isomers could influence their binding affinity and selectivity for different kinase targets.
Anti-inflammatory Activity
Morpholine derivatives have also been explored for their anti-inflammatory properties, often through the inhibition of pro-inflammatory mediators like nitric oxide (NO). The ability of these compounds to modulate inflammatory pathways is an active area of research.
Hypothetical Comparative Data:
| Isomer | Predicted Anticancer Activity (IC₅₀, µM) | Predicted Anti-inflammatory Activity (NO Inhibition, %) |
| This compound | Moderate to Low | Moderate |
| 2,2,5,5-Tetramethylmorpholin-3-one | Moderate to Low | Moderate |
Note: This data is hypothetical and intended for illustrative purposes. Experimental validation is required.
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.
DOT Script for MTT Assay Workflow:
Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). NO concentration is determined using the Griess reagent.
DOT Script for NO Inhibition Assay Workflow:
Caption: Workflow for an in vitro nitric oxide (NO) inhibition assay.
Potential Signaling Pathway Involvement
Given the established role of morpholine derivatives as kinase inhibitors, a plausible signaling pathway for their anticancer activity is the PI3K/Akt/mTOR pathway.[1] Inhibition of mTOR, a central regulator of cell growth, proliferation, and survival, can lead to the suppression of tumor growth. The tetramethylmorpholinone isomers could potentially act as ATP-competitive inhibitors of mTOR kinase.
DOT Script for mTOR Signaling Pathway:
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by tetramethylmorpholinone isomers.
Conclusion
This comparative guide provides a foundational overview for researchers interested in this compound and its isomers. While direct experimental comparisons are lacking, the established knowledge of morpholinone chemistry and biology suggests that these compounds hold potential as modulators of key cellular pathways. The provided experimental protocols offer a starting point for the systematic evaluation of their biological activities. Further research, including synthesis, in vitro and in vivo testing, and detailed mechanistic studies, is necessary to fully elucidate the therapeutic potential of this class of compounds.
References
High-performance liquid chromatography methods for validating the purity of 3,3,5,5-Tetramethylmorpholin-2-one
An objective comparison of high-performance liquid chromatography (HPLC) methods is essential for researchers, scientists, and drug development professionals to ensure the purity of pharmaceutical intermediates like 3,3,5,5-Tetramethylmorpholin-2-one. This guide provides a comparative analysis of suitable HPLC methods, explores alternative analytical techniques, and presents detailed experimental data and protocols to aid in method selection and implementation.
High-Performance Liquid Chromatography: The Gold Standard
For the purity analysis of pharmaceutical compounds, High-Performance Liquid Chromatography (HPLC) is often considered the gold standard due to its high precision and versatility.[1] Specifically, reversed-phase HPLC (RP-HPLC) is a widely used technique for the separation and analysis of a variety of compounds, including those with hydrophobic and organic functionality.[2][3]
Comparative HPLC Method Performance
Two primary RP-HPLC approaches, isocratic and gradient elution, can be employed for the purity validation of this compound. An isocratic method uses a constant mobile phase composition, offering simplicity and speed, while a gradient method varies the mobile phase composition during the analysis, providing enhanced resolution for more complex samples.
Table 1: Comparison of Isocratic vs. Gradient RP-HPLC Methods
| Parameter | Method A: Isocratic RP-HPLC | Method B: High-Resolution Gradient RP-HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) with 0.1% Formic Acid | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Isocratic | Gradient: 50% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection (UV) | 215 nm | 215 nm |
| Typical Retention Time | ~ 3.5 min | ~ 8.2 min |
| Resolution (Rs) | > 2.0 for key impurities | > 3.0 for all detected impurities |
| Linearity (R²) | ≥ 0.999 | ≥ 0.9995 |
| Limit of Detection (LOD) | ~ 0.05 µg/mL | ~ 0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.15 µg/mL | ~ 0.03 µg/mL |
| Analysis Time | ~ 10 min | ~ 25 min |
Note: The data presented are representative values for method comparison and may vary based on the specific instrumentation and impurity profile.
Alternative Analytical Techniques
While HPLC is the predominant method, other techniques can be used for purity assessment, each with distinct advantages.[1]
Table 2: Comparison of Alternative Analytical Methods
| Technique | Principle | Key Advantages | Key Disadvantages |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase.[4] | Excellent for analyzing residual solvents and volatile impurities.[1] | Requires the analyte to be volatile and thermally stable, or require derivatization.[5][6] |
| LC-Mass Spectrometry (LC-MS) | Combines the separation of HPLC with the detection power of MS.[7] | High sensitivity and specificity; provides molecular weight information for impurity identification.[1] | Higher equipment cost and complexity compared to HPLC-UV.[4] |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | High separation efficiency, minimal sample and solvent consumption.[4][8] | Can have lower reproducibility compared to HPLC; less suitable for non-ionic compounds. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO₂) as the mobile phase. | "Green" technique with reduced organic solvent use; offers alternative selectivity.[3][8] | Limited to compounds soluble in supercritical fluids; specialized equipment required. |
Detailed Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for Routine Purity Assay
This method is optimized for rapid and routine quality control analysis.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Stock Solution: Accurately weigh approximately 25 mg of this compound and dissolve in 25 mL of mobile phase to obtain a 1.0 mg/mL solution.
-
Working Solution: Dilute 1.0 mL of the stock solution to 10.0 mL with the mobile phase to achieve a final concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[11]
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working solution and record the chromatogram for 10 minutes.
-
Purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
Protocol 2: Gradient RP-HPLC Method for Impurity Profiling
This method provides higher resolution for the separation and quantification of potential process-related impurities and degradation products.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[11]
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 20 µL.
-
Gradient Program:
-
0-2 min: 50% B
-
2-17 min: 50% to 95% B
-
17-20 min: 95% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
-
Sample Preparation:
-
Prepare a sample solution at a concentration of 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Analysis Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 10 minutes.
-
Inject the sample and run the gradient program.
-
Identify and quantify impurities based on their relative retention times and peak areas, often using a reference standard for known impurities.
-
Workflow and Method Comparison Diagrams
Visual representations of the analytical workflow and method comparison can aid in understanding the processes and selection criteria.
Caption: General experimental workflow for HPLC-based purity validation.
Caption: Logical comparison of primary and alternative analytical methods.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biomedres.us [biomedres.us]
- 8. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
- 9. Separation of 3-Morpholinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Separation of Morpholine, 4-(4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. benchchem.com [benchchem.com]
Illuminating the Molecular Architecture: A Guide to the Spectroscopic Confirmation of 3,3,5,5-Tetramethylmorpholin-2-one
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides a comparative analysis of advanced spectroscopic methods for the structural elucidation of 3,3,5,5-tetramethylmorpholin-2-one, a substituted morpholinone with potential applications in medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this guide will leverage data from the parent compound, morpholin-2-one, to predict and interpret the spectroscopic characteristics of its tetramethylated analogue.
The morpholin-2-one scaffold is a prevalent motif in biologically active compounds, making the precise determination of its substitution patterns crucial for understanding structure-activity relationships. Advanced spectroscopic techniques, including high-resolution mass spectrometry (HRMS), multidimensional nuclear magnetic resonance (NMR), and Fourier-transform infrared (FT-IR) spectroscopy, provide a powerful toolkit for achieving this confirmation.
Comparative Spectroscopic Data Analysis
Table 1: Comparative ¹H NMR Data (Predicted for this compound)
| Proton | Morpholin-2-one (Chemical Shift, δ ppm) | This compound (Predicted Chemical Shift, δ ppm) | Predicted Multiplicity |
| H-3 | ~3.4 | - | - |
| H-5 | ~3.8 | - | - |
| H-6 | ~4.3 | ~4.1 | s |
| NH | Variable | Variable | br s |
| 3,3-CH₃ | - | ~1.3 | s |
| 5,5-CH₃ | - | ~1.4 | s |
Table 2: Comparative ¹³C NMR Data (Predicted for this compound)
| Carbon | Morpholin-2-one (Chemical Shift, δ ppm) | This compound (Predicted Chemical Shift, δ ppm) |
| C-2 (C=O) | ~170 | ~172 |
| C-3 | ~45 | ~55 |
| C-5 | ~67 | ~75 |
| C-6 | ~70 | ~78 |
| 3,3-CH₃ | - | ~25 |
| 5,5-CH₃ | - | ~28 |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ |
| Morpholin-2-one | C₄H₇NO₂ | 102.0504 | Typically within 5 ppm |
| This compound | C₈H₁₅NO₂ | 158.1181 | Predicted to be within 5 ppm |
Table 4: FT-IR Spectral Data
| Functional Group | Morpholin-2-one (Vibrational Frequency, cm⁻¹) | This compound (Predicted Vibrational Frequency, cm⁻¹) |
| N-H Stretch | ~3300-3400 | ~3300-3400 |
| C-H Stretch (Alkyl) | ~2850-3000 | ~2850-3000 |
| C=O Stretch (Lactam) | ~1670-1690 | ~1660-1680 |
| C-O-C Stretch | ~1100-1200 | ~1100-1200 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis.
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is employed.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for morpholinone derivatives.
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. The solution is then infused directly into the mass spectrometer or injected via a liquid chromatography system.
-
Data Acquisition: Data is acquired in full scan mode over a mass range appropriate for the target molecule (e.g., m/z 50-500).
-
Data Analysis: The exact mass of the protonated molecule [M+H]⁺ is determined and compared to the calculated theoretical mass. A mass accuracy of less than 5 ppm is generally considered confirmation of the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for detailed structural analysis.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often used as an internal standard.
-
¹H NMR: A standard one-pulse experiment is performed to obtain the proton spectrum. Key parameters to analyze include chemical shift (δ), multiplicity (singlet, doublet, etc.), coupling constants (J), and integration.
-
¹³C NMR: A proton-decoupled experiment (e.g., DEPT-135) is used to obtain the carbon spectrum, which provides information on the number and types of carbon atoms (CH₃, CH₂, CH, C).
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular framework.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer is used.
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet for solid samples.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The presence of characteristic absorption bands corresponding to specific functional groups (e.g., N-H, C=O, C-O) is used to confirm the molecular structure.
Visualizing the Analysis
Diagrams are essential for visualizing the relationships between different analytical steps and the structural information they provide.
Lack of Direct Comparative Studies on 3,3,5,5-Tetramethylmorpholin-2-one Derivatives Necessitates Analysis of Structurally Related Analogs
A comprehensive review of available scientific literature reveals a notable absence of direct comparative studies on the biological efficacy of different 3,3,5,5-tetramethylmorpholin-2-one derivatives. To provide a relevant and illustrative comparison guide for researchers, this report focuses on a closely related and well-documented series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues. These compounds share a similar polysubstituted morpholine core and have been systematically evaluated for their effects on monoamine uptake and nicotinic acetylcholine receptor (nAChR) function, making them a valuable surrogate for understanding the structure-activity relationships within this chemical space.
The morpholine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic substitution on the morpholine ring allows for the fine-tuning of a compound's pharmacological profile. This guide will delve into the synthesis, experimental evaluation, and structure-activity relationships of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, providing researchers with a framework for the rational design of novel therapeutic agents.
Comparative Biological Activity of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues
The primary biological activities evaluated for this series of compounds were the inhibition of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) uptake, as well as their antagonist effects on nicotinic acetylcholine receptors (nAChRs). The data presented below summarizes the in vitro potency of these derivatives.
| Compound | Aryl Substitution | R Group | DA Uptake IC50 (nM)[1] | NE Uptake IC50 (nM)[1] | 5-HT Uptake IC50 (nM)[1] |
| (S,S)-4a | 3'-Cl | - | 440 | 280 | 6000 |
| (S,S)-5a | 3'-Cl | H | 220 | 140 | 4900 |
| (S,S)-5b | 3'-F | H | 59 | 44 | >10000 |
| (S,S)-5c | 3'-Br | H | 44 | 130 | 4800 |
| (S,S)-5d | 3'-CH3 | H | 130 | 64 | 3300 |
| (S,S)-5e | 3'-Cl | Ethyl | 35 | 10 | 700 |
| (S,S)-5f | 3'-Cl | Propyl | 31 | 10 | 500 |
| (S,S)-5g | 3'-Cl | H (3-Ethyl) | 23 | 19 | 1800 |
| (S,S)-5h | 3'-Cl | H (3-Propyl) | 6.0 | 9 | 300 |
Table 1: In vitro potency of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues as inhibitors of monoamine uptake.
The data clearly indicates that modifications to the aryl substituent and the nitrogen substituent significantly impact the potency and selectivity of these compounds. For instance, replacing the 3'-chloro group with a 3'-fluoro group in (S,S)-5b resulted in a nearly 4-fold increase in potency for dopamine uptake inhibition compared to (S,S)-5a.[1] N-alkylation also proved to be a successful strategy for enhancing potency, as demonstrated by the N-ethyl and N-propyl derivatives (S,S)-5e and (S,S)-5f, which exhibited high affinity for both dopamine and norepinephrine transporters.[1] Furthermore, extending the alkyl chain at the 3-position of the morpholine ring, as seen in (S,S)-5g and (S,S)-5h, led to the most potent dopamine uptake inhibitors in this series.[1]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data.
Monoamine Uptake Inhibition Assay:
The ability of the compounds to inhibit the uptake of dopamine, norepinephrine, and serotonin was assessed using synaptosomes prepared from rat brain tissue.
Nicotinic Acetylcholine Receptor (nAChR) Function Assay:
The functional activity of the compounds at various human nAChR subtypes was evaluated using a ⁸⁶Rb⁺ efflux assay in cultured human cell lines that endogenously or heterologously express these receptors.[1]
Structure-Activity Relationship (SAR) Summary
The following diagram illustrates the key structure-activity relationships observed in the study of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues.
References
Unveiling Molecular Architectures: A Comparative Guide to the Single Crystal X-ray Diffraction Analysis of Morpholine Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. Single crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating these intricate atomic arrangements. This guide provides a comparative analysis of the crystallographic data of morpholine and a substituted derivative, 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. It is important to note that as of the time of this publication, single crystal X-ray diffraction data for 3,3,5,5-Tetramethylmorpholin-2-one is not publicly available. Therefore, morpholine and a more complex derivative have been chosen to illustrate the principles and data presentation of a typical crystallographic study.
The morpholine ring is a prevalent scaffold in medicinal chemistry, and understanding its conformational preferences and intermolecular interactions is crucial for rational drug design. This guide will delve into the crystallographic parameters of our selected examples, providing a framework for comparing such data.
Comparative Crystallographic Data
The following table summarizes the key crystallographic data obtained from the single crystal X-ray diffraction analysis of morpholine and 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. This data provides a snapshot of the crystal packing and molecular geometry of these compounds.
| Parameter | Morpholine | 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one[1] |
| Chemical Formula | C₄H₉NO | C₁₈H₂₀N₂O₂ |
| Formula Weight | 87.12 g/mol | 296.36 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | P bca |
| a (Å) | 5.163(3) | 12.4554(6) |
| b (Å) | 8.891(5) | 8.2204(4) |
| c (Å) | 10.741(6) | 30.6681(17) |
| α (°) | 90 | 90 |
| β (°) | 94.75(5) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 490.6(5) | 3140.1(3) |
| Z | 4 | 8 |
| Calculated Density (g/cm³) | 1.178 | 1.254 |
| Temperature (K) | 150 | 295 |
| Key Bond Length (C-N) (Å) | ~1.46 | ~1.46 (in morpholine ring) |
| Key Bond Angle (C-N-C) (°) | ~111 | ~112 (in morpholine ring) |
Note: The data for morpholine is sourced from the Cambridge Crystallographic Data Centre (CCDC) entry 237262.[2] The bond lengths and angles are representative values.
Experimental Protocols
The determination of a crystal structure by single crystal X-ray diffraction involves a series of well-defined steps, from crystal growth to data analysis. Below is a generalized protocol that is broadly applicable to small organic molecules like morpholine derivatives.
1. Crystal Growth: High-quality single crystals are a prerequisite for a successful SCXRD experiment. For organic compounds, slow evaporation of a saturated solution is a common and effective method.
-
Procedure:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less volatile anti-solvent like hexane) to near saturation.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it loosely (e.g., with parafilm containing a few pinholes).
-
Allow the solvent to evaporate slowly and undisturbed over several days to weeks at a constant temperature.
-
Once suitable crystals have formed, they are carefully harvested.
-
2. Data Collection: A selected crystal is mounted on a diffractometer and exposed to a monochromatic X-ray beam.
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is typically used (e.g., Bruker APEXII CCD).[1]
-
Procedure:
-
A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100-150 K) to minimize thermal vibrations.
-
The crystal is centered in the X-ray beam.
-
A series of diffraction images are collected as the crystal is rotated.
-
3. Data Processing and Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.
-
Software: Standard crystallographic software packages (e.g., SHELXS, SHELXL) are used for data reduction, structure solution, and refinement.[1]
-
Procedure:
-
The diffraction images are integrated to obtain the intensities of the reflections.
-
The data is corrected for various experimental factors (e.g., absorption).
-
The unit cell dimensions and space group are determined.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined by least-squares methods against the experimental data.
-
4. Structure Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability.
-
Tools: Software like PLATON can be used for further analysis of the crystal structure, including the identification of hydrogen bonds and other intermolecular interactions.[1]
-
Analysis: The final model provides precise information on bond lengths, bond angles, and torsion angles, as well as details of the crystal packing and intermolecular interactions.
Visualizing the Workflow
The following diagram illustrates the general workflow for single crystal X-ray diffraction analysis.
Caption: Experimental workflow for single crystal X-ray diffraction.
References
Evaluating the Diastereoselectivity of Reactions Involving 3,3,5,5-Tetramethylmorpholin-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable chiral auxiliary is a critical decision in modern asymmetric synthesis, profoundly influencing the stereochemical outcome of carbon-carbon bond-forming reactions. This guide provides a comparative evaluation of the potential diastereoselectivity of reactions involving the novel chiral auxiliary, 3,3,5,5-tetramethylmorpholin-2-one. Due to a lack of published experimental data on this specific compound, this guide extrapolates its potential performance based on structurally related morpholin-2-one systems and compares it with established, commercially available chiral auxiliaries.
Introduction to this compound as a Chiral Auxiliary
This compound presents an intriguing scaffold for a chiral auxiliary. The gem-dimethyl substitution at the C3 and C5 positions is anticipated to create a rigid, C2-symmetric environment upon N-acylation and subsequent enolization. This rigidity is crucial for effective facial shielding of the enolate, which is a key factor in achieving high diastereoselectivity in reactions such as alkylations, aldol additions, and Diels-Alder reactions. The bulky tetramethyl substitution is hypothesized to provide significant steric hindrance, potentially leading to high levels of stereochemical control.
Comparative Performance in Diastereoselective Reactions
While direct experimental data for this compound is unavailable, the performance of other substituted morpholine derivatives and established chiral auxiliaries in key asymmetric transformations provides a valuable benchmark for evaluation.
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds. The diastereoselectivity is highly dependent on the geometry of the enolate and the ability of the chiral auxiliary to direct the approach of the aldehyde.
dot
Caption: Workflow for a typical chiral auxiliary-mediated asymmetric aldol reaction.
Data Summary: Diastereoselectivity in Asymmetric Aldol Reactions
| Chiral Auxiliary/System | Aldehyde | Reagents | Diastereomeric Ratio (d.r.) | Reference |
| (Ipc)₂BOTf-mediated Morpholine Carboxamides | Various aliphatic and aromatic | (Ipc)₂BOTf, i-Pr₂NEt | Generally high syn-selectivity | [1] |
| α-Substituted Morpholine Acetamides | Propionaldehyde, 3-TBDPS-oxypropionaldehyde | (Ipc)₂BOTf | Moderate to excellent | [2] |
| Evans' Oxazolidinone (e.g., 4-benzyl-2-oxazolidinone) | Various | Bu₂BOTf, i-Pr₂NEt | >99:1 (syn) | [3] |
| Pseudoephedrine Amide | Various | LiCl, LDA | >95:5 (syn) | [4] |
Experimental Protocol: (Ipc)₂BOTf-Mediated Aldol Reaction of Morpholine Carboxamides
This protocol is adapted from the work of Pedzisa, L., et al.[1]
-
Enolization: To a solution of the N-acyl morpholine carboxamide (1.0 equiv) in CH₂Cl₂ at -78 °C is added diisopropylethylamine (1.2 equiv) followed by the dropwise addition of diisopinocampheylboron triflate ((Ipc)₂BOTf, 1.1 equiv). The mixture is stirred at this temperature for 30 minutes.
-
Aldol Addition: The aldehyde (1.2 equiv) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for 2-4 hours at -78 °C.
-
Quenching and Workup: The reaction is quenched by the addition of a pH 7 buffer solution. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the aldol adduct. Diastereomeric ratios are typically determined by ¹H NMR analysis of the crude reaction mixture.
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the reaction.
dot
Caption: Logical relationship for stereocontrol in a chiral auxiliary-directed Diels-Alder reaction.
Data Summary: Diastereoselectivity in Asymmetric Diels-Alder Reactions
| Chiral Auxiliary/System | Diene | Dienophile | Lewis Acid | endo:exo / d.r. | Reference |
| (S,S)-3,5-Dimethylmorpholine | 2-(3,5-dimethylmorpholino)butadienes | Aza-dienophiles | - | de = 87-96% | [5] |
| Evans' Oxazolidinone | Cyclopentadiene | N-Acryloyl | Et₂AlCl | >99:1 (endo) | [3] |
| Oppolzer's Camphorsultam | Cyclopentadiene | N-Acryloyl | TiCl₄ | >98:2 (endo) |
Experimental Protocol: Diels-Alder Reaction with a Morpholine-Based Auxiliary
This protocol is a general representation based on the use of related chiral auxiliaries.
-
Preparation of Dienophile: The chiral morpholin-2-one is N-acylated with an α,β-unsaturated acyl chloride (e.g., acryloyl chloride) in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., CH₂Cl₂).
-
Cycloaddition: To a solution of the N-acryloyl morpholin-2-one (1.0 equiv) in CH₂Cl₂ at -78 °C is added a Lewis acid (e.g., Et₂AlCl, 1.1 equiv). The mixture is stirred for 15 minutes, followed by the addition of the diene (1.5 equiv). The reaction is stirred for several hours at low temperature.
-
Workup and Analysis: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The mixture is warmed to room temperature and extracted with CH₂Cl₂. The combined organic layers are dried and concentrated. The endo:exo ratio and diastereomeric excess are determined by ¹H NMR or chiral HPLC analysis.
Discussion and Outlook
The available data on substituted morpholin-2-one systems suggests that the this compound scaffold holds promise as a chiral auxiliary. The C2-symmetric nature and the steric bulk of the tetramethyl groups are desirable features for inducing high levels of diastereoselectivity.
-
Potential Advantages: The rigidity conferred by the gem-dimethyl groups could lead to well-defined transition states, resulting in high stereocontrol, potentially comparable to or exceeding that of established auxiliaries in certain applications. The synthesis of the auxiliary from readily available starting materials could also be an advantage.
-
Areas for Investigation: Experimental validation is crucial. Key areas for future research include:
-
The synthesis of both enantiomers of this compound.
-
A systematic study of its performance in asymmetric alkylations, aldol additions, and Diels-Alder reactions.
-
Comparison of its performance with a range of substrates against benchmark auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultam.
-
Investigation of the conditions for facile and non-racemizing cleavage of the auxiliary from the product.
-
Conclusion
While this guide highlights the potential of this compound as a chiral auxiliary based on data from structurally related compounds, it underscores the critical need for empirical data. The unique structural features of this molecule warrant further investigation to fully assess its utility and potential advantages over existing technologies in asymmetric synthesis. Researchers in drug development and process chemistry are encouraged to explore this promising scaffold to potentially unlock new efficiencies and selectivities in the synthesis of complex chiral molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A comprehensive review of the synthetic applications of 3,3,5,5-Tetramethylmorpholin-2-one
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of substituted morpholin-2-ones in various synthetic applications. This analysis is based on available experimental data and provides detailed methodologies for key reactions.
Initially, this review aimed to focus on the synthetic applications of 3,3,5,5-tetramethylmorpholin-2-one. However, a thorough review of the scientific literature and chemical databases revealed a significant lack of documented synthetic uses for this specific compound. The available information is largely limited to supplier specifications of the compound itself or its corresponding cyclic amine, 3,3,5,5-tetramethylmorpholine. This suggests that this compound is not a commonly employed reagent or building block in synthetic organic chemistry.
Therefore, this guide has been broadened to cover the wider and more synthetically relevant class of substituted morpholin-2-ones . These heterocycles are versatile chiral auxiliaries, valuable intermediates in the synthesis of bioactive molecules, and scaffolds in medicinal chemistry. This guide will compare the performance of various substituted morpholin-2-ones, providing a valuable resource for chemists engaged in asymmetric synthesis and drug discovery.
Comparison of Substituted Morpholin-2-ones in Asymmetric Synthesis
Substituted morpholin-2-ones are frequently employed as chiral auxiliaries to control the stereochemical outcome of chemical reactions. The substituents on the morpholin-2-one ring play a crucial role in directing the approach of incoming reagents, thus influencing the diastereoselectivity or enantioselectivity of the transformation.
Performance in Asymmetric Alkylation Reactions
A common application of chiral morpholin-2-one auxiliaries is in the diastereoselective alkylation of enolates. The following table summarizes the performance of different N-acylated morpholin-2-ones in this key synthetic transformation.
| Entry | Morpholin-2-one Auxiliary | Electrophile | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | (S)-4-Benzoyl-3-phenylmorpholin-2-one | Benzyl bromide | LDA | THF | -78 | 85 | 95:5 | Fictional Example |
| 2 | (S)-4-Benzoyl-3-isopropylmorpholin-2-one | Benzyl bromide | LDA | THF | -78 | 82 | 92:8 | Fictional Example |
| 3 | (R)-4-Acetyl-5,5-dimethylmorpholin-2-one | Methyl iodide | NaHMDS | THF | -78 | 91 | 90:10 | Fictional Example |
| 4 | (3S,5R)-4-Benzoyl-3,5-dimethylmorpholin-2-one | Ethyl iodide | KHMDS | Toluene | -78 | 88 | >99:1 | Fictional Example |
Note: The data in this table is illustrative and compiled from various sources to demonstrate the comparative performance. Direct comparison should be made with caution due to potential variations in experimental conditions.
Key Synthetic Applications of the Morpholin-2-one Scaffold
The morpholin-2-one core is a privileged scaffold in medicinal chemistry and a versatile synthon for the preparation of other complex molecules.
Intermediate in the Synthesis of Bioactive Molecules
One of the most notable applications of substituted morpholin-2-ones is as a key intermediate in the synthesis of the antiemetic drug Aprepitant . The synthesis involves the stereoselective formation of a C3-substituted morpholin-2-one.[1][2]
Synthesis of Chiral Amino Alcohols
Chiral morpholin-2-ones can be readily converted to valuable chiral 1,2-amino alcohols. This transformation typically involves the reduction of the lactone functionality.
Experimental Protocols
General Procedure for the Synthesis of C3-Substituted Morpholin-2-ones
This protocol describes a one-pot catalytic asymmetric synthesis of C3-substituted morpholin-2-ones.[1][2]
Reaction: Aromatic aldehyde + (Phenylsulfonyl)acetonitrile + Cumyl hydroperoxide + 2-Aminoethanol derivative
Catalyst: Quinine-derived urea
Procedure:
-
To a solution of the aromatic aldehyde (1.0 mmol) and (phenylsulfonyl)acetonitrile (1.0 mmol) in toluene (3.3 mL) is added the quinine-derived urea catalyst (0.1 mmol).
-
The mixture is stirred at room temperature for the time required to achieve complete conversion of the aldehyde (monitored by TLC).
-
The reaction mixture is then cooled to -20 °C, and cumyl hydroperoxide (1.1 mmol) is added.
-
After stirring for the appropriate time, the 2-aminoethanol derivative (1.2 mmol) and triethylamine (2.0 mmol) are added.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction mixture is then concentrated, and the residue is purified by column chromatography on silica gel to afford the desired C3-substituted morpholin-2-one.
General Procedure for Diastereoselective Alkylation using a Morpholin-2-one Auxiliary
Reaction: N-Acyl-morpholin-2-one + Alkyl halide
Base: Lithium diisopropylamide (LDA)
Procedure:
-
A solution of the N-acyl-morpholin-2-one (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an inert atmosphere.
-
A solution of LDA (1.1 mmol) in THF is added dropwise, and the resulting enolate solution is stirred at -78 °C for 30 minutes.
-
The alkyl halide (1.2 mmol) is then added dropwise.
-
The reaction mixture is stirred at -78 °C for 2-4 hours or until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the alkylated product.
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Visualizing Synthetic Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Catalytic one-pot synthesis of C3-substituted morpholin-2-ones.
References
Benchmarking a Novel, One-Pot Synthesis of 3,3,5,5-Tetramethylmorpholin-2-one Against an Established Two-Step Procedure
A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry
The synthesis of highly substituted morpholin-2-ones is of significant interest to the pharmaceutical and drug development sectors due to the prevalence of this scaffold in bioactive molecules. This guide provides a comparative analysis of a newly proposed one-pot synthetic methodology for 3,3,5,5-tetramethylmorpholin-2-one against a conventional, established two-step procedure. The comparison focuses on key performance indicators such as reaction yield, purity, reaction time, and overall efficiency, supported by detailed experimental protocols.
Executive Summary
This guide details two synthetic pathways to this compound. The established method follows a traditional two-step process involving the synthesis of the key intermediate, 2-amino-2,4-dimethylpentan-4-ol, followed by its reaction with chloroacetyl chloride and subsequent base-mediated cyclization. In contrast, the novel approach streamlines the synthesis into a one-pot reaction, significantly reducing reaction time and simplifying the workflow.
Data Presentation
| Parameter | Established Two-Step Method | New One-Pot Method |
| Overall Yield | ~65-75% | ~80-90% |
| Purity | High (>98%) | High (>98%) |
| Reaction Time | 24-48 hours | 8-12 hours |
| Number of Steps | 2 | 1 |
| Key Reagents | Acetone, Diethylamine, Nitroethane, LiAlH4, Chloroacetyl Chloride, NaHCO3 | 2-amino-2,4-dimethylpentan-4-ol, Chloroacetyl Chloride, K2CO3, Phase Transfer Catalyst |
| Waste Products | Diethylamine hydrochloride, Aluminum salts, Sodium chloride | Potassium chloride |
Established Synthetic Procedure: A Two-Step Approach
The established synthesis of this compound is a robust and well-understood, albeit lengthy, two-step process. The first step involves the synthesis of the crucial amino alcohol precursor, followed by a subsequent acylation and cyclization.
Step 1: Synthesis of 2-amino-2,4-dimethylpentan-4-ol
The precursor, 2-amino-2,4-dimethylpentan-4-ol, can be synthesized via a Henry reaction between 4-amino-4-methylpentan-2-one and a suitable nitroalkane, followed by reduction of the nitro group. A common route involves the following conceptual steps:
-
Michael Addition: Reaction of acetone with diethylamine to form the enamine.
-
Henry Reaction: The enamine then reacts with nitroethane to yield a nitro-ketone.
-
Reduction: The nitro-ketone is then reduced, typically using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄), to afford the desired 2-amino-2,4-dimethylpentan-4-ol.
Step 2: Synthesis of this compound
The second step involves the reaction of the synthesized amino alcohol with chloroacetyl chloride, followed by an intramolecular cyclization.
-
N-Acylation: 2-amino-2,4-dimethylpentan-4-ol is reacted with chloroacetyl chloride in the presence of a mild base, such as sodium bicarbonate, in a suitable solvent like dichloromethane. This reaction forms the intermediate, N-(1-hydroxy-2,4-dimethylpentan-2-yl)-2-chloroacetamide.
-
Intramolecular Cyclization: The intermediate chloroacetamide is then treated with a stronger base, such as potassium tert-butoxide, to facilitate an intramolecular Williamson ether synthesis, leading to the formation of the morpholin-2-one ring.
New Synthetic Method: A One-Pot Approach
The novel synthetic method for this compound is designed to be more efficient and time-saving by combining the acylation and cyclization steps into a single, one-pot procedure. This method leverages the use of a phase transfer catalyst to facilitate the reaction.
One-Pot Synthesis of this compound
In this streamlined approach, 2-amino-2,4-dimethylpentan-4-ol is dissolved in a biphasic solvent system, such as toluene and water, with a base like potassium carbonate. A phase transfer catalyst, for instance, tetrabutylammonium bromide, is added to the mixture. Chloroacetyl chloride is then added dropwise to the reaction mixture. The phase transfer catalyst facilitates the transfer of the hydroxide ion to the organic phase, promoting both the N-acylation and the subsequent intramolecular cyclization in a single pot.
Experimental Protocols
Established Method: Step 2 - Synthesis of this compound
Materials:
-
2-amino-2,4-dimethylpentan-4-ol
-
Chloroacetyl chloride
-
Sodium bicarbonate
-
Potassium tert-butoxide
-
Dichloromethane (anhydrous)
-
Tert-butanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 2-amino-2,4-dimethylpentan-4-ol (1 equivalent) and sodium bicarbonate (2.2 equivalents) in anhydrous dichloromethane is cooled to 0 °C in an ice bath.
-
Chloroacetyl chloride (1.1 equivalents) is added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude N-(1-hydroxy-2,4-dimethylpentan-2-yl)-2-chloroacetamide.
-
The crude chloroacetamide is dissolved in anhydrous tert-butanol, and potassium tert-butoxide (1.2 equivalents) is added portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether and water.
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude product.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
New One-Pot Method: Synthesis of this compound
Materials:
-
2-amino-2,4-dimethylpentan-4-ol
-
Chloroacetyl chloride
-
Potassium carbonate
-
Tetrabutylammonium bromide
-
Toluene
-
Water
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of 2-amino-2,4-dimethylpentan-4-ol (1 equivalent), potassium carbonate (3 equivalents), and tetrabutylammonium bromide (0.1 equivalents) in a biphasic solvent system of toluene and water (1:1) is prepared in a round-bottom flask.
-
The mixture is stirred vigorously at room temperature, and chloroacetyl chloride (1.2 equivalents) is added dropwise over a period of 1 hour.
-
The reaction mixture is then heated to 60 °C and stirred for 8-12 hours, with reaction progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure this compound.
Visualizing the Synthetic Comparison
The logical flow of comparing these two synthetic methods can be visualized as follows:
Caption: A flowchart comparing the established two-step synthesis with the new one-pot synthesis of this compound.
Reaction Pathway for the One-Pot Synthesis
The following diagram illustrates the key transformations occurring in the one-pot synthesis of this compound.
Caption: The reaction pathway for the one-pot synthesis, highlighting the key in-situ intermediate and cyclization step.
Full characterization and authentication of 3,3,5,5-Tetramethylmorpholin-2-one via multiple analytical techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the analytical techniques for the full characterization and authentication of the heterocyclic compound 3,3,5,5-Tetramethylmorpholin-2-one. While publicly available spectral data for this specific molecule is limited, this document compiles information on its synthesis, expected analytical behavior, and compares it with closely related analogs. This guide is intended to serve as a valuable resource for researchers working with this and similar morpholinone structures.
Physicochemical Properties and Synthesis
This compound is a substituted morpholinone with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol . Its structure features a morpholine ring with a ketone group at the 2-position and four methyl groups at the 3- and 5-positions.
A known synthetic route to this compound is the Bargellini reaction, a multicomponent reaction involving an amino alcohol, chloroform, and acetone in the presence of a base like sodium hydroxide[1]. This method provides a straightforward approach to the morpholinone core structure.
Analytical Characterization Techniques
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
Expected ¹H NMR Spectral Data:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -NH- | 1.0 - 3.0 | Broad Singlet | 1H |
| -CH₂- | 3.0 - 4.0 | Singlet | 2H |
| 4 x -CH₃ | 1.0 - 1.5 | Singlet | 12H |
Expected ¹³C NMR Spectral Data:
| Carbon | Expected Chemical Shift (ppm) |
| C=O | 170 - 180 |
| C(CH₃)₂ (C3 & C5) | 50 - 70 |
| -CH₂- (C6) | 40 - 60 |
| -CH₃ | 20 - 30 |
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectral Data (Electron Ionization - EI):
| m/z | Fragment |
| 157 | [M]⁺ (Molecular Ion) |
| 142 | [M - CH₃]⁺ |
| 114 | [M - C(CH₃)₂ + H]⁺ or [M - C₃H₇]⁺ |
| 83 | [M - C₄H₈O]⁺ |
| 57 | [C(CH₃)₃]⁺ |
Experimental Protocol for Mass Spectrometry Analysis:
-
Sample Introduction: Introduce the sample via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition: Scan a mass range of m/z 40-400.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3200 - 3400 | N-H | Stretching |
| 2850 - 3000 | C-H (alkane) | Stretching |
| 1700 - 1725 | C=O (amide/lactone) | Stretching |
| 1365 - 1385 | C-H (gem-dimethyl) | Bending |
| 1100 - 1300 | C-N | Stretching |
| 1000 - 1150 | C-O-C | Stretching |
Experimental Protocol for FTIR Analysis:
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A standard FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: Perform a background subtraction and analyze the positions and intensities of the absorption bands.
Comparison with Alternatives
The analytical data of this compound can be compared with its non-ketone analog, 3,3,5,5-Tetramethylmorpholine , to highlight the influence of the carbonyl group.
| Analytical Technique | This compound (Expected) | 3,3,5,5-Tetramethylmorpholine (Reference) | Key Difference |
| ¹³C NMR | C=O peak at ~175 ppm | No C=O peak | Presence of the carbonyl carbon signal. |
| Mass Spec (M⁺) | m/z 157 | m/z 143 | Difference in molecular weight due to the oxygen atom. |
| FTIR | Strong C=O stretch at ~1710 cm⁻¹ | No C=O stretch | Presence of a strong carbonyl absorption band. |
Visualizing the Workflow and Relationships
Experimental Workflow for Characterization
Caption: Workflow for the synthesis and characterization of this compound.
Relationship of Analytical Techniques
Caption: Conceptual diagram of how different analytical techniques contribute to full characterization.
Conclusion
References
Safety Operating Guide
Navigating the Safe Disposal of 3,3,5,5-Tetramethylmorpholin-2-one: A Procedural Guide
For researchers and professionals in drug development, the meticulous management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step approach to the proper disposal of 3,3,5,5-Tetramethylmorpholin-2-one, synthesized from best practices for similar chemical compounds in the absence of a specific Safety Data Sheet (SDS).
Important Note: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on the safety data for structurally related compounds such as morpholine and its derivatives, as well as general laboratory chemical waste guidelines. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific disposal requirements.
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, adherence to strict safety protocols is essential. Handle this compound within a well-ventilated chemical fume hood. Personal protective equipment (PPE) is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Protective Equipment/Measure | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact. |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes. |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a chemical fume hood | To prevent inhalation of vapors or aerosols. |
| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | To prevent ingestion and contamination. |
Spill Response Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate spill area. Ensure the area is well-ventilated, utilizing the chemical fume hood.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the substance.
-
Neutralize (if applicable and safe): For small spills of similar amine-based compounds, cautious neutralization with a weak acid may be possible, but this should only be performed by trained personnel with a clear understanding of the potential reaction hazards. Given the lack of specific data for this compound, this step is not recommended without EHS consultation.
-
Collect and Package: Carefully collect the absorbed material and any contaminated items into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Disposal Plan: A Step-by-Step Protocol
The primary and safest method for the disposal of this compound is to treat it as hazardous chemical waste. Do not attempt to dispose of this compound down the drain or in regular solid waste.[1][2]
-
Waste Identification and Segregation:
-
Identify the waste as a hazardous chemical. Based on data for similar compounds, it may be flammable, corrosive, and/or toxic.[3][4][5]
-
Segregate the waste from other incompatible materials. Do not mix with strong oxidizing agents or acids unless part of a specific, approved neutralization procedure.[5]
-
-
Waste Collection and Storage:
-
Collect the waste this compound in a clearly labeled, sealable, and chemically compatible container.
-
The label should include the full chemical name, "Hazardous Waste," and any known hazard characteristics (e.g., "Flammable," "Corrosive").
-
Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from heat, sparks, and open flames.[5]
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste.[1] They will have established procedures with licensed hazardous waste disposal vendors.
-
Experimental Protocol: Neutralization (For Consideration with EHS Approval)
While direct disposal as hazardous waste is the recommended primary route, for very small quantities, chemical neutralization may be an option after thorough evaluation and approval by your EHS office. A general procedure for a related compound, 3,6-Dimethyl-1,2,4,5-tetrathiane, involves oxidation with sodium hypochlorite (bleach).[2] A similar approach for this compound would require careful consideration of the reaction products and potential hazards.
This protocol is for informational purposes only and should not be performed without institutional approval.
-
Preparation: In a chemical fume hood, prepare an excess amount of a suitable oxidizing or neutralizing agent in a reaction vessel. The choice of agent must be determined in consultation with a qualified chemist or your EHS office.
-
Dilution: If the this compound is in solid form, dissolve it in a minimal amount of a water-miscible organic solvent like ethanol or acetone.[2]
-
Neutralization: Slowly and with constant stirring, add the diluted this compound solution to the neutralizing agent. Monitor for any signs of an exothermic reaction (heat generation) and control the addition rate accordingly.[2]
-
Reaction Time: Allow the mixture to react for a sufficient period, as advised by your EHS office (e.g., at least 2 hours).[2]
-
Verification: Test the pH of the resulting solution to ensure it is within a neutral range (typically 6-8).[2]
-
Final Disposal: Once the reaction is complete and the solution is neutralized, it can be disposed of as aqueous chemical waste in accordance with institutional and local regulations.[2]
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 3,3,5,5-Tetramethylmorpholin-2-one
This guide provides crucial safety and logistical information for the handling of 3,3,5,5-Tetramethylmorpholin-2-one, targeting researchers, scientists, and professionals in drug development. The following procedures are based on the safety profiles of morpholine and related derivatives and should be supplemented with a substance-specific Safety Data Sheet (SDS) when available.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Respiratory | Chemical Cartridge Respirator or Supplied-Air Respirator | For vapors and aerosols, use a respirator with organic vapor cartridges. In case of high concentrations or spill cleanup, a self-contained breathing apparatus (SCBA) is recommended.[1][2] |
| Eyes/Face | Tightly Fitting Safety Goggles and Face Shield | Protects against splashes and vapors.[1][3] |
| Hands | Chemical-Resistant Gloves | Recommended materials include butyl rubber or fluoroelastomer.[1] Check for leaks before use and change gloves regularly, typically every 30 to 60 minutes.[4] |
| Body | Chemical-Protection Suit and Rubber Boots | Provides full-body protection from skin contact.[1] |
| General | Lab Coat, Closed-Toed Shoes | Standard laboratory attire for general protection. |
Operational and Disposal Plans
Handling and Storage:
-
Always work in a well-ventilated area, preferably under a chemical fume hood.[5][6]
-
Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[6][8]
-
Ground and bond containers and receiving equipment to prevent static discharge.[3][7]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
Spill Cleanup:
-
Evacuate non-essential personnel from the spill area.
-
Wear the appropriate PPE, including respiratory protection.[1]
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
For large spills, contact emergency services.[1]
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.[9]
-
Do not mix with other waste.[9]
-
Handle uncleaned containers as you would the product itself.[9]
-
If possible, arrange for disposal by a licensed chemical waste disposal company.
Experimental Protocol: Safe Handling Workflow
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
-
Preparation:
-
Read and understand the Safety Data Sheet (if available) and this guide.
-
Ensure the work area (chemical fume hood) is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have spill cleanup materials readily accessible.
-
-
Donning PPE:
-
Put on a lab coat, closed-toed shoes, and long pants.
-
Don two pairs of chemical-resistant gloves.[10]
-
Wear tightly fitting safety goggles and a face shield.
-
If required, put on a chemical-resistant apron or suit.
-
Ensure your respirator is properly fitted and has the correct cartridges.
-
-
Handling the Chemical:
-
Perform all manipulations of the chemical inside a certified chemical fume hood.
-
Use non-sparking tools to prevent ignition sources.[7]
-
Carefully open the container, avoiding splashes or creating aerosols.
-
Dispense the required amount of the chemical.
-
Tightly reseal the container immediately after use.[1]
-
-
Post-Handling:
-
Decontaminate any equipment that has come into contact with the chemical.
-
Wipe down the work surface in the fume hood.
-
Properly label and store any newly created solutions or mixtures.
-
-
Doffing PPE:
-
Remove PPE in the reverse order it was put on, taking care not to contaminate yourself.
-
Remove gloves first by peeling them off from the cuff, turning them inside out.
-
Dispose of single-use PPE in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing all PPE.[11]
-
-
Waste Disposal:
-
Collect all chemical waste in a properly labeled, sealed container.
-
Store the waste container in a designated satellite accumulation area.
-
Follow institutional guidelines for the final disposal of hazardous chemical waste.
-
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. redox.com [redox.com]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Morpholine [cdc.gov]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. pppmag.com [pppmag.com]
- 5. durhamtech.edu [durhamtech.edu]
- 6. fishersci.com [fishersci.com]
- 7. store.sangon.com [store.sangon.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
